(4-Chloro-3-fluorophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPBYKCCNMQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373936 | |
| Record name | 4-Chloro-3-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-58-6 | |
| Record name | 4-Chloro-3-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Chloro-3-fluorophenyl)methanamine: A Comprehensive Technical Guide for Advanced Research and Development
CAS Number: 72235-58-6 Synonyms: 4-Chloro-3-fluorobenzylamine, 1-(4-Chloro-3-fluorophenyl)methanamine
This technical guide provides an in-depth overview of (4-Chloro-3-fluorophenyl)methanamine, a critical fluorinated building block in modern medicinal chemistry and drug discovery.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their work with this versatile intermediate.
Molecular Overview and Physicochemical Properties
This compound is a substituted benzylamine featuring both a chloro and a fluoro substituent on the phenyl ring. These halogen atoms significantly influence the molecule's reactivity and physicochemical properties, making it a valuable synthon for introducing the 4-chloro-3-fluorophenyl moiety into larger, more complex molecules.[2] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72235-58-6 | |
| Molecular Formula | C₇H₇ClFN | |
| Molecular Weight | 159.59 g/mol | |
| Physical Form | Colorless to light yellow clear liquid | [4] |
| Boiling Point (Predicted) | 216.5 ± 25.0 °C | [4] |
| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.59 ± 0.10 | [4] |
| Refractive Index | 1.54 | [4] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2–8 °C, protect from light and air | [4] |
| InChI Key | HSNPBYKCCNMQNA-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several established routes, primarily involving the reduction of a corresponding nitrile or the reductive amination of an aldehyde. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and economic viability.
Synthesis from 4-Chloro-3-fluorobenzonitrile (Route A)
A common and efficient method for preparing primary amines is the reduction of nitriles. This pathway offers high yields and is amenable to various reducing agents.
Experimental Protocol: Reduction of 4-Chloro-3-fluorobenzonitrile
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 4-chloro-3-fluorobenzonitrile (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution or slurry of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-dimethyl sulfide complex (BMS) (typically 1.5-2.0 equivalents), while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄).
-
Isolation and Purification: Filter the resulting precipitate and wash it with the reaction solvent. Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Synthesis from 4-Chloro-3-fluorobenzaldehyde (Route B)
Reductive amination of the corresponding aldehyde provides an alternative route. This method involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination of 4-Chloro-3-fluorobenzaldehyde
-
Imine Formation: Dissolve 4-chloro-3-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Reduction: To the solution containing the in situ formed imine, add a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature. Alternatively, catalytic hydrogenation over a catalyst like Raney nickel can be employed.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC.
-
Work-up: Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Isolation and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate. The crude product can be purified by column chromatography or vacuum distillation.
Reactivity Profile
The reactivity of this compound is primarily governed by the nucleophilic amino group and the electrophilic aromatic ring, which is influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
-
Basicity: The benzylamine moiety is a moderately strong base and will readily react with acids to form the corresponding ammonium salts.[6]
-
N-Alkylation and N-Acylation: The primary amine is a good nucleophile and readily undergoes alkylation and acylation reactions with suitable electrophiles (e.g., alkyl halides, acid chlorides, anhydrides).[7]
-
Oxidation: The benzylic C-H bonds are susceptible to oxidation, which can lead to the formation of the corresponding imine or aldehyde under controlled conditions.[8]
-
Aromatic Substitution: The chloro and fluoro groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[9] These substituents are ortho-, para-directing; however, the deactivating effect generally makes such reactions less favorable.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various biologically active molecules. Its unique substitution pattern is often found in compounds targeting a range of therapeutic areas.
Inhibitors of DNA Polymerase IIIC
This compound is a key intermediate in the synthesis of potent inhibitors of DNA polymerase IIIC (Pol IIIC).[10] Pol IIIC is essential for chromosomal replication in low G:C Gram-positive bacteria, making it an attractive target for novel antibacterial agents.[10]
Experimental Protocol: Synthesis of a Pyrazolopyrimidinone-based Pol IIIC Inhibitor
This protocol is adapted from a reported synthesis.[10]
-
Reaction Setup: In a pressure-rated reaction vessel, combine 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent) and this compound (3 equivalents).
-
Solvent and Reaction Conditions: Add tert-butanol as the solvent and seal the vessel. Heat the reaction mixture to 100 °C for 16 hours.
-
Monitoring and Work-up: Monitor the reaction for the consumption of the starting pyrimidinone by LC-MS and HPLC. Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue using preparative HPLC to yield 5-[(4-chloro-3-fluorophenyl)methylamino]-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.[10]
Modulators of the Integrated Stress Response (ISR)
This compound is also utilized in the synthesis of compounds that regulate the eukaryotic initiation factor 2B (eIF2B).[10] eIF2B is a key component of the integrated stress response (ISR), a cellular signaling network activated by various stress conditions. Modulating eIF2B activity has therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[10]
Analytical Methods and Quality Control
Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for assessing the purity of volatile amines like benzylamines. A non-polar capillary column is typically used.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is suitable for purity determination and impurity profiling.[11] A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra would be expected to show characteristic signals for the aromatic protons and carbons, with splitting patterns influenced by the chloro and fluoro substituents, as well as signals for the benzylic methylene and amine protons.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with GC (GC-MS), confirms the molecular weight of the compound and can help in identifying impurities by their fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the primary amine and C-H and C=C stretching of the aromatic ring.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel.
-
Hazard Statements: Causes severe skin burns and eye damage. Combustible liquid.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water.
-
-
Storage: Store in a well-ventilated place. Keep cool. Keep the container tightly closed and under an inert atmosphere.[4]
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 72235-58-6: 4-Chloro-3-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-CHLORO-3-FLUOROBENZYLAMINE price,buy 4-CHLORO-3-FLUOROBENZYLAMINE - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. ijfmr.com [ijfmr.com]
- 7. Cas No. 956460-96-1, Capivasertib intermediate - Buy Cas No. 956460-96-1, Capivasertib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 8. ias.ac.in [ias.ac.in]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Safe Handling of (4-Chloro-3-fluorophenyl)methanamine for Research and Development
This document provides a comprehensive technical overview of the safety, hazards, and handling procedures for (4-Chloro-3-fluorophenyl)methanamine (CAS No. 72235-58-6). Intended for researchers, chemists, and drug development professionals, this guide synthesizes available safety data with field-proven insights to ensure the safe and effective use of this valuable chemical intermediate. As a substituted benzylamine, this compound is a versatile building block in medicinal chemistry and agrochemical synthesis, notably in the development of novel enzyme inhibitors.[1] Its utility, however, is matched by significant handling risks that necessitate a thorough understanding of its hazard profile and strict adherence to safety protocols.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.
| Property | Value | Source(s) |
| CAS Number | 72235-58-6 | [2] |
| Synonyms | 4-chloro-3-fluorobenzylamine | [2][3][4] |
| Molecular Formula | C₇H₇ClFN | [2][4] |
| Molecular Weight | 159.59 g/mol | [2][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |
| Predicted Boiling Point | 216.5 ± 25.0 °C | [3] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [3] |
| Purity | ≥97% (Typical) | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Data from suppliers indicates a primary risk of severe corrosive damage. The presence of the amine functional group renders the molecule basic, which is the principal cause of its corrosive nature to skin, eyes, and mucous membranes. While some suppliers also note it as a combustible liquid, the immediate and severe risk is chemical burns upon contact.[2]
It is critical to note that GHS classifications from various suppliers can sometimes show discrepancies. For instance, some sources may list this compound with a "Warning" signal word and hazard statements related to irritation (H319) or skin sensitization (H317). However, a more severe classification of "Danger" with H314 (Causes severe skin burns and eye damage) has also been reported.[2] In alignment with the core principle of chemical safety—to err on the side of caution—this guide is based on the more stringent classification. The compound must be handled as a corrosive material at all times.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Flammable Liquids | None specified, but noted | Warning | H227: Combustible liquid.[2] |
Proactive Risk Mitigation: Engineering Controls and PPE
Effective risk management relies on a multi-layered approach, prioritizing engineering controls to minimize exposure potential, supplemented by mandatory Personal Protective Equipment (PPE).
Mandatory Engineering Controls
The primary route of exposure to this compound is through inhalation of its vapors and direct contact with the liquid. Therefore, all handling procedures, including weighing, dispensing, and transfers, must be conducted within a certified chemical fume hood.[5] The fume hood serves a dual purpose: it provides constant ventilation to prevent the accumulation of harmful vapors in the breathing zone and acts as a physical barrier to contain splashes or spills.
Personal Protective Equipment (PPE)
Given the severe corrosive hazard, a comprehensive PPE ensemble is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause irreversible eye damage. Goggles provide a seal around the eyes, while the face shield protects the entire face.[5] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier. Check manufacturer's data for breakthrough times. Double-gloving is recommended for extended operations. Discard gloves immediately if contact is suspected.[5] |
| Body Protection | Chemically resistant lab coat. | Protects skin from accidental contact. Ensure the coat is fully buttoned. |
| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available for emergency situations, such as a large spill.[6] |
Standard Operating Procedures: Handling and Storage
A self-validating protocol for handling and storage is essential to maintain both researcher safety and compound integrity.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials. Prepare all necessary glassware and equipment.
-
PPE Confirmation: Don the full required PPE as specified in Section 3.2.
-
Dispensing: Bring the sealed container of this compound into the fume hood. Allow the container to reach room temperature before opening to prevent moisture condensation. Slowly and carefully dispense the required amount, avoiding any splashing.
-
Inert Atmosphere: This compound is noted as being air-sensitive.[3] After dispensing, flush the headspace of the primary container with an inert gas like argon or nitrogen before sealing tightly.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Post-Handling: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing accidents.
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Keep under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[3]
-
Location: Store in a designated corrosives cabinet, away from incompatible materials. Keep in a dark place.[2]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6]
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.
Accidental Exposure Response Workflow
The following diagram outlines the critical decision-making process in the event of an accidental exposure.
Caption: Emergency response workflow for accidental exposure.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][7]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Wash out mouth with water. Do not induce vomiting, as this can cause secondary damage to the esophagus from the corrosive material.[5][7] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.
Spill Response
-
Small Spill (in fume hood): Absorb with an inert, non-combustible material such as sand or vermiculite. Scoop up and place into a labeled, sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department. Prevent entry and ventilate the area if safe to do so.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. Collect in properly sealed and labeled containers. Dispose of in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 72235-58-6 [sigmaaldrich.com]
- 3. 4-CHLORO-3-FLUOROBENZYLAMINE price,buy 4-CHLORO-3-FLUOROBENZYLAMINE - chemicalbook [chemicalbook.com]
- 4. CAS 72235-58-6: 4-Chloro-3-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 4-chloro-3-fluorobenzylamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-3-fluorobenzylamine, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on fundamental chemical principles, including solvent polarity, hydrogen bonding, and the "like dissolves like" paradigm. Furthermore, it offers a detailed, field-proven experimental protocol for the precise quantitative determination of this compound's solubility, ensuring researchers and drug development professionals can generate reliable data for process development, formulation, and quality control. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 4-chloro-3-fluorobenzylamine and its Physicochemical Landscape
4-chloro-3-fluorobenzylamine is a substituted aromatic amine with the molecular formula C₇H₇ClFN.[2] Its structure, featuring a benzene ring substituted with chlorine, fluorine, and a benzylamine group, imparts a unique combination of polarity and lipophilicity that governs its interactions with various solvents. The presence of the amine group allows for hydrogen bonding, a critical factor influencing its solubility in protic solvents.[2] Conversely, the halogenated phenyl ring contributes to its solubility in non-polar environments. Understanding these properties is crucial for its application in organic synthesis, where it serves as a building block for more complex molecules.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 72235-58-6 | [1] |
| Molecular Formula | C₇H₇ClFN | [1] |
| Molecular Weight | 159.59 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | 1.27 g/cm³ | [1] |
| Refractive Index | 1.54 | [3] |
The following diagram illustrates the chemical structure of 4-chloro-3-fluorobenzylamine, highlighting the key functional groups that influence its solubility.
Caption: Chemical structure of 4-chloro-3-fluorobenzylamine.
Predictive Solubility of 4-chloro-3-fluorobenzylamine in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of 4-chloro-3-fluorobenzylamine in a range of organic solvents.[4] The presence of both polar (amine) and non-polar (chlorofluorophenyl) moieties suggests a broad solubility profile.
Table of Predicted Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl groups of the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents will interact favorably with the polar amine group. The absence of strong hydrogen bonding from the solvent may slightly reduce solubility compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Moderate to Low | The aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl ring of the analyte. The large non-polar alkyl chain of hexane will have weaker interactions, leading to lower solubility. |
| Chlorinated | Dichloromethane, Chloroform | High | The polarity and ability of these solvents to form weak hydrogen bonds, in addition to dipole-dipole interactions with the C-Cl and C-F bonds of the analyte, suggest good solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a robust experimental methodology is essential. The following protocol outlines the gravimetric method, a reliable and widely used technique for determining the solubility of a compound in a given solvent.
Materials and Equipment
-
4-chloro-3-fluorobenzylamine (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Pipettes
-
Drying oven
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of 4-chloro-3-fluorobenzylamine to each vial to ensure a supersaturated solution. The presence of undissolved solid is crucial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to sediment all undissolved solid.
-
-
Sample Collection:
-
Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid pellet.
-
-
Solvent Evaporation:
-
Transfer the aliquot to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the analyte.
-
-
Mass Determination:
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved 4-chloro-3-fluorobenzylamine is the difference between the final mass and the initial mass of the empty vial.
-
Data Analysis and Calculation
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
For molar solubility (M):
M (mol/L) = (Mass of residue (g) / Molecular weight of analyte ( g/mol )) / (Volume of aliquot (L))
Safety and Handling Considerations
4-chloro-3-fluorobenzylamine is a hazardous substance that can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]
Conclusion
References
The Benzylamine Scaffold: A Versatile Architectural Element in Modern Research
Executive Summary
The substituted benzylamine motif, characterized by a benzyl group (C₆H₅CH₂) attached to a nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. Its structural simplicity belies a remarkable versatility, allowing for precise modifications across the aromatic ring, the benzylic carbon, and the nitrogen atom. This adaptability makes it a privileged scaffold in drug discovery, a versatile building block in organic synthesis, and an emerging component in materials science. This guide provides an in-depth exploration of the multifaceted applications of substituted benzylamines, detailing their pharmacological significance, synthetic utility, and the experimental methodologies crucial for their investigation. We aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical class, grounded in mechanistic insights and practical, field-proven protocols.
The Substituted Benzylamine: A Privileged Scaffold
The power of the benzylamine scaffold lies in its tunable nature. Substitutions on the phenyl ring can modulate electronic properties and create specific interactions with biological targets. Modifications at the benzylic carbon can introduce chirality and alter steric profiles, while substitutions on the amine group can influence basicity, polarity, and reactivity. This three-pronged approach to structural diversification allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.
The chiral benzylic amine is a particularly common and critical structural element in many FDA-approved drugs, including cinacalcet, olutasidenib, and mavacamten.[1] This prevalence underscores the importance of developing robust and stereoselective synthetic methods to access these valuable compounds.[1]
References
(4-Chloro-3-fluorophenyl)methanamine hydrochloride properties
An In-depth Technical Guide to (4-Chloro-3-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound hydrochloride is a substituted benzylamine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, provides chemists with a versatile scaffold for synthesizing complex molecular architectures. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound hydrochloride. We will delve into its core chemical and physical properties, provide a validated protocol for its synthesis and characterization, explore its significant applications in the development of novel therapeutics, and detail the essential safety and handling procedures.
Chemical and Physical Properties
This compound hydrochloride is the salt form of the free base, this compound. The hydrochloride salt is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the often-liquid free base.[3] This stability and ease of use make it a preferred intermediate in multi-step synthetic campaigns.
| Property | Value | Source(s) |
| CAS Number | 202982-64-7 | [4][5][6] |
| Molecular Formula | C₇H₈Cl₂FN | [5][6] |
| Molecular Weight | 196.05 g/mol | [5][6] |
| IUPAC Name | This compound;hydrochloride | [5] |
| Synonyms | 4-Chloro-3-fluorobenzylamine HCl | [5] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water, methanol, and DMSO (predicted) | N/A |
Synthesis and Purification
The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from the commercially available 4-chloro-3-fluorobenzonitrile. The process involves the reduction of the nitrile group to a primary amine, followed by conversion to its hydrochloride salt.
Synthetic Workflow
The workflow involves a robust chemical reduction followed by salt formation. The choice of a reducing agent like Lithium Aluminum Hydride (LAH) is critical as it provides a high-yield, straightforward conversion of the nitrile to the primary amine without affecting the aromatic halogens.
Caption: Synthetic pathway from nitrile to hydrochloride salt.
Experimental Protocol: Synthesis
Materials:
-
4-Chloro-3-fluorobenzonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (2M solution in diethyl ether or isopropanol)
-
Sodium Sulfate (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.
-
LAH Suspension: Carefully add Lithium Aluminum Hydride (1.2 equivalents) to anhydrous THF in the flask. Cool the suspension to 0°C using an ice bath. Expertise Note: The slow addition of LAH and maintaining a low temperature are crucial to control the exothermic reaction and prevent side reactions.
-
Nitrile Addition: Dissolve 4-chloro-3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension over 60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add deionized water (by volume, equal to the mass of LAH used in grams), followed by 15% NaOH solution (same volume), and finally more deionized water (3x the volume). Trustworthiness Note: This sequential addition, known as the Fieser workup, is a validated method to safely quench excess LAH and precipitate aluminum salts, resulting in a granular, easily filterable solid.
-
Workup: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate. Combine the organic filtrates.
-
Extraction & Drying: Wash the combined organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Slowly add a 2M solution of HCl in diethyl ether or isopropanol (1.1 equivalents) with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.[7] The expected data from NMR, FT-IR, and Mass Spectrometry are outlined below.
| Technique | Expected Signatures |
| ¹H NMR | δ 8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺), δ 7.3-7.6 ppm (multiplets, 3H, Ar-H), δ 4.1-4.3 ppm (singlet or quartet, 2H, -CH₂-) |
| ¹³C NMR | δ 157-160 ppm (d, J ≈ 245 Hz, C-F), δ 120-135 ppm (Ar-C), δ 45-50 ppm (-CH₂) |
| FT-IR (cm⁻¹) | 2800-3100 (N-H stretch, amine salt), 1600, 1480 (C=C aromatic stretch), 1250-1280 (C-F stretch), 780-820 (C-Cl stretch) |
| Mass Spec (ESI+) | m/z 159.0/161.0 [M+H]⁺ of free base, showing characteristic ~3:1 isotopic pattern for chlorine. |
Experimental Protocol: Characterization
-
NMR Spectroscopy: Dissolve ~10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer.[8]
-
FT-IR Spectroscopy: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid. Infuse the sample directly into an ESI-MS system to confirm the mass of the protonated free base.[7][9]
Applications in Drug Discovery
The structural motifs within this compound hydrochloride make it an invaluable precursor for synthesizing targeted therapeutic agents. Its application spans multiple disease areas, primarily due to the favorable properties imparted by the halogen substituents.[10]
Key Therapeutic Targets
-
DNA Polymerase IIIC Inhibitors: The compound is a documented starting material for the synthesis of 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[11] This molecule acts as an inhibitor of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication in certain Gram-positive bacteria. Blocking this enzyme leads to bacterial cell death, making it a target for novel antibiotics.[11]
-
Integrated Stress Response (ISR) Modulators: This benzylamine is also used to prepare compounds that regulate the eukaryotic initiation factor 2B (eIF2B).[11] The eIF2B is a critical component of the ISR, a cellular pathway implicated in numerous diseases. Modulating this pathway has therapeutic potential for treating neurodegenerative diseases (like Alzheimer's and Parkinson's), certain cancers, and metabolic disorders.[11]
Caption: Role as a key intermediate in drug development pipelines.
Safety, Handling, and Storage
Proper handling of this compound hydrochloride is essential to ensure laboratory safety. The compound is classified as an irritant.[5]
GHS Hazard Information
| Hazard Code | Statement | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source:[5]
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield when handling the material.[12][13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a sealed container for disposal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases. The free base form should be stored under an inert atmosphere at 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound hydrochloride is a high-value chemical intermediate with significant utility in the pharmaceutical industry. Its defined chemical properties, established synthetic route, and clear spectroscopic profile make it a reliable building block for researchers. Its demonstrated application in the synthesis of targeted inhibitors for infectious and neurodegenerative diseases underscores its importance and potential in advancing modern medicine. Adherence to rigorous safety and handling protocols is paramount to harnessing its capabilities responsibly.
References
- 1. nbinno.com [nbinno.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 202982-64-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 4-CHLORO-3-FLUOROBENZYLAMINE HYDROCHLORIDE | 202982-64-7 [chemicalbook.com]
- 6. aceschem.com [aceschem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
Reactivity of the amine group in 4-chloro-3-fluorobenzylamine
An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Chloro-3-fluorobenzylamine
Abstract
4-Chloro-3-fluorobenzylamine is a critical structural motif and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the nuanced reactivity of its primary amine group, which is electronically modulated by the halogen substituents on the aromatic ring. This guide provides an in-depth analysis of the amine group's reactivity, grounded in the principles of physical organic chemistry. We will explore the electronic landscape of the molecule and detail field-proven protocols for its key transformations, including acylation, sulfonamidation, and reductive amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties in their synthetic campaigns.
Foundational Principles: Electronic Structure and Basicity
The reactivity of the benzylic amine in 4-chloro-3-fluorobenzylamine is not dictated by the amine group in isolation. Instead, it is a direct consequence of the electronic push-and-pull from the chloro and fluoro substituents on the phenyl ring.
1.1. The Interplay of Inductive and Resonance Effects
Halogens exert two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma bond framework. Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect.[2]
-
Resonance Effect (+M): The lone pairs on the halogens can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced when the p-orbitals of the halogen and the ring carbons have similar sizes and energies. The 2p orbital of fluorine overlaps more effectively with the carbon 2p orbitals than the larger 3p orbital of chlorine, resulting in a more significant +M effect for fluorine.[2][3]
In halobenzenes, the inductive effect universally dominates over the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[2] This net electron withdrawal reduces the electron density on the benzylic carbon, and by extension, on the nitrogen atom of the amine. This reduction in electron density directly impacts the amine's nucleophilicity and basicity, making it less reactive than the unsubstituted benzylamine.
1.2. Basicity and pKa
The basicity of the amine is a quantitative measure of its ability to accept a proton. The electron-withdrawing nature of the chloro and fluoro groups decreases the electron density on the nitrogen, making the lone pair less available for protonation. Consequently, 4-chloro-3-fluorobenzylamine is a weaker base than benzylamine. This is reflected in its predicted pKa value.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClFN | [1][4] |
| Molecular Weight | 159.59 g/mol | [1][4] |
| CAS Number | 72235-58-6 | [1] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Predicted pKa | 8.59 ± 0.10 | [5] |
Core Synthetic Transformations of the Amine Group
Despite its attenuated basicity, the amine group in 4-chloro-3-fluorobenzylamine remains a potent nucleophile, readily participating in a variety of essential bond-forming reactions.
Amide Bond Formation (N-Acylation)
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[6] The reaction of 4-chloro-3-fluorobenzylamine with an acylating agent, such as an acyl chloride, proceeds via a nucleophilic acyl substitution mechanism.[7][8]
Experimental Protocol: Synthesis of N-(4-chloro-3-fluorobenzyl)benzamide
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-3-fluorobenzylamine (1.0 mmol, 159.6 mg) and a non-nucleophilic base such as triethylamine (1.2 mmol, 167 µL) or anhydrous potassium carbonate (1.2 mmol, 166 mg) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve benzoyl chloride (1.05 mmol, 122 µL) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.
Causality and Rationale:
-
Base: The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
-
Temperature Control: The reaction is often initiated at 0 °C to manage the exothermic nature of the acylation, preventing potential side reactions.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Anhydrous (dry) solvents and reagents are essential to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.
Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[9][10] Its synthesis is analogous to amide formation, involving the reaction of the amine with a sulfonyl chloride.
Experimental Protocol: Synthesis of N-(4-chloro-3-fluorobenzyl)benzenesulfonamide
-
Preparation: Dissolve 4-chloro-3-fluorobenzylamine (1.0 mmol, 159.6 mg) in pyridine (5 mL) or in a mixture of DCM (10 mL) and triethylamine (1.5 mmol, 209 µL) in a round-bottom flask at 0 °C.
-
Reagent Addition: Add benzenesulfonyl chloride (1.1 mmol, 194.2 mg) portion-wise or as a solution in DCM to the stirred amine solution.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: If pyridine is the solvent, remove it under reduced pressure. If DCM is used, dilute the mixture with DCM (20 mL). Wash the organic solution successively with 1 M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to afford the desired sulfonamide.[9]
Causality and Rationale:
-
Reagents: The reaction follows a nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride.[9]
-
Base/Solvent: Pyridine can act as both a solvent and a base. Alternatively, an inert solvent like DCM with an added base like triethylamine provides excellent control. The base is essential for scavenging the HCl produced.
N-Alkylation via Reductive Amination
Direct alkylation of amines with alkyl halides often leads to multiple alkylations, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[11] Reductive amination offers a highly controlled and efficient alternative for synthesizing secondary and tertiary amines.[11][12] The process involves the in-situ formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by immediate reduction to the corresponding amine.[13]
Experimental Protocol: Synthesis of N-benzyl-1-(4-chloro-3-fluorophenyl)methanamine
-
Preparation: To a solution of 4-chloro-3-fluorobenzylamine (1.0 mmol, 159.6 mg) and benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) in methanol (10 mL), add 2-3 drops of glacial acetic acid.[14]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 mmol, 94.2 mg) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Then, make the solution basic (pH ~10) with 2 M NaOH.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Rationale:
-
Acid Catalyst: A catalytic amount of acid accelerates the initial formation of the imine from the amine and aldehyde.[13][14]
-
Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a key reagent for this transformation. It is a mild reducing agent that is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[11][13] This selectivity prevents the wasteful reduction of the aldehyde to benzyl alcohol and ensures a high yield of the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and often preferred alternative.[11]
Conclusion
The amine group of 4-chloro-3-fluorobenzylamine is a versatile functional handle whose reactivity is subtly tempered by the electronic influence of its halogenated aromatic ring. While its nucleophilicity and basicity are reduced compared to simpler benzylamines, it remains sufficiently reactive to undergo a broad spectrum of synthetically valuable transformations under well-controlled conditions. A thorough understanding of the underlying electronic principles allows the medicinal or process chemist to expertly select reagents and protocols to achieve desired outcomes in acylation, sulfonamidation, and alkylation reactions. This strategic application of 4-chloro-3-fluorobenzylamine will continue to facilitate the discovery and development of novel, high-value molecules in the life sciences.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-CHLORO-3-FLUOROBENZYLAMINE price,buy 4-CHLORO-3-FLUOROBENZYLAMINE - chemicalbook [chemicalbook.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. guidechem.com [guidechem.com]
Methodological & Application
Application Note: (4-Chloro-3-fluorophenyl)methanamine as a Versatile Building Block in Medicinal Chemistry
Introduction: Strategic Importance in Drug Design
(4-Chloro-3-fluorophenyl)methanamine, also known as 4-chloro-3-fluorobenzylamine, is a key structural motif and a versatile primary amine building block in modern medicinal chemistry. Its strategic importance lies in the specific arrangement of halogen substituents on the phenyl ring. The presence of both chlorine and fluorine atoms imparts unique electronic properties and metabolic stability to parent molecules, making it a favored synthon in the design of targeted therapeutics, particularly kinase inhibitors.[1] The fluorine atom can enhance binding affinity through hydrogen bonding and other non-covalent interactions, while the chloro group provides a lipophilic anchor and can modulate the compound's pharmacokinetic profile. This note details the application of this building block in the synthesis of complex, biologically active molecules and provides validated protocols for its use.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is critical for safe handling and successful reaction outcomes.
| Property | Value | Source |
| Synonyms | 4-chloro-3-fluorobenzylamine | |
| CAS Number | 72235-58-6 | |
| Molecular Formula | C₇H₇ClFN | |
| Molecular Weight | 159.59 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, under inert atmosphere, protected from light | |
| Safety | Corrosive (GHS05), Combustible liquid. Causes severe skin burns and eye damage. |
Expert Insight: Due to its corrosive nature, always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Its primary amine functionality makes it susceptible to oxidation and reaction with atmospheric CO₂, so storage under an inert gas like argon or nitrogen is crucial to maintain purity.
Core Application: Synthesis of Kinase Inhibitors
A predominant application of this compound is in the construction of kinase inhibitors, which are central to many cancer therapies.[2][3] The benzylamine moiety serves as a crucial linker or pharmacophoric element that positions other functional groups for optimal interaction with the kinase active site.
Case Study: Precursor to MEK Inhibitors like Trametinib
This compound is structurally related to key intermediates used in the synthesis of Trametinib (Mekinist®), a potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes.[4] The MAPK/ERK pathway, in which MEK is a central component, is frequently overactive in various cancers, such as melanoma.[4][5] While the exact amine used in the final step of Trametinib synthesis is different, the chemistry involving related substituted benzylamines highlights the synthetic strategies where this building block is invaluable.
The core reaction often involves coupling the amine with a suitably activated heterocyclic core. The two most common and robust methods for achieving this are nucleophilic aromatic substitution (SNAAr) and reductive amination.
Detailed Experimental Protocols
The following protocols are representative of the key transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAAr)
This protocol is adapted from methodologies used for synthesizing pyrazolopyrimidinone-based DNA polymerase inhibitors.[6] It demonstrates the reaction of the amine with an activated chloro-heterocycle.
Objective: To synthesize 5-[((4-chloro-3-fluorophenyl)methyl)amino]-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.
Workflow Diagram:
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (equiv.) |
| 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | 184.57 | 100 mg | 0.542 mmol (1.0) |
| This compound | 159.59 | 260 mg | 1.63 mmol (3.0) |
| tert-Butanol (t-BuOH) | - | 3 mL | - |
| Ethyl Acetate (EtOAc) | - | 30 mL | - |
| Water (H₂O) | - | 5 mL | - |
| Brine | - | 10 mL | - |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a reaction vial, add 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (100 mg, 1 eq) and this compound (260 mg, 3 eq).[6]
-
Add tert-butanol (3 mL) to the vial and seal it.
-
Heat the reaction mixture at 100°C for 16 hours.
-
Causality Checkpoint: The use of a high boiling point polar solvent like t-BuOH and elevated temperature is necessary to overcome the activation energy for the SNAAr reaction with the moderately activated chloropyrimidine ring. A threefold excess of the amine is used to drive the reaction to completion.
-
After cooling to room temperature, monitor the reaction by LC-MS to confirm the consumption of the starting material.
-
Quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by preparative HPLC to yield the final product.[6]
Protocol 2: Reductive Amination
Reductive amination is a cornerstone reaction for C-N bond formation, valued for its efficiency and broad applicability in pharmaceutical synthesis.[7] This protocol describes a general procedure for reacting this compound with an aldehyde or ketone.
Objective: To synthesize a generic N-alkylated or N-benzylated secondary amine.
Materials & Reagents:
| Reagent | M.W. | Amount (Example) | Moles (equiv.) |
| Aldehyde/Ketone (e.g., Benzaldehyde) | 106.12 | 106 mg | 1.0 mmol (1.0) |
| This compound | 159.59 | 159.6 mg | 1.0 mmol (1.0) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 296 mg | 1.4 mmol (1.4) |
| 1,2-Dichloroethane (DCE) | - | 10 mL | - |
| Acetic Acid (optional) | - | 1-2 drops | - |
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[8]
-
Causality Checkpoint: The initial step is the condensation of the amine and carbonyl to form an iminium ion. This equilibrium is crucial for the success of the reaction. STAB is chosen as the reducing agent because it is mild, selective for the iminium ion over the starting carbonyl, and does not reduce other sensitive functional groups.[9] It is less water-sensitive than reagents like sodium borohydride.
-
Add sodium triacetoxyborohydride (STAB) (1.4 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) or ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product using flash column chromatography on silica gel.
Conclusion
This compound is a high-value building block whose utility is firmly established in the synthesis of complex, biologically active molecules. Its unique halogenation pattern provides medicinal chemists with a tool to fine-tune steric and electronic properties, leading to improved potency and pharmacokinetic profiles of drug candidates. The protocols detailed herein for nucleophilic aromatic substitution and reductive amination represent robust and field-proven methods for incorporating this versatile synthon into advanced molecular architectures.
References
- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes & Protocols: N-Acylation of 4-Chloro-3-fluorobenzylamine
Introduction: The Significance of N-Acylated Benzylamines
N-acylated benzylamines are a cornerstone structural motif in medicinal chemistry and materials science. The amide bond, formed through N-acylation, is present in approximately 25% of all pharmaceutical drugs and is a critical component of countless natural products and biologically active compounds. The specific substrate, 4-chloro-3-fluorobenzylamine, is a valuable intermediate, with its halogen substitution pattern offering unique electronic properties and metabolic stability, making its acylated derivatives prime candidates for investigation in drug discovery programs.[1]
This document provides detailed, field-proven protocols for the N-acylation of 4-chloro-3-fluorobenzylamine using two of the most common and effective classes of acylating agents: acyl chlorides and acid anhydrides . The methodologies are designed to be robust, reproducible, and scalable for research and development applications. We will delve into the causality behind experimental choices, ensuring the protocols are not merely a list of steps but a self-validating system for achieving high-purity N-acylated products.
Core Principles: The Nucleophilic Acyl Substitution Mechanism
The N-acylation of an amine is a classic example of nucleophilic acyl substitution.[2][3] The reaction proceeds via a well-established mechanism where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-3-fluorobenzylamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a transient tetrahedral intermediate.[3][4]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion).
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final, stable amide product. This step is crucial as it also neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion.[5]
Caption: The two-step mechanism of nucleophilic acyl substitution.
General Experimental Workflow
Successful synthesis relies on a systematic and logical workflow, from reaction setup to product isolation and purification. The following diagram outlines the general procedure described in the subsequent protocols.
Caption: A generalized workflow for the N-acylation of amines.
Materials and Reagents
| Reagent / Material | Grade | Purpose |
| 4-Chloro-3-fluorobenzylamine | ≥98% | Starting Material |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Acylating Agent (Protocol 1) |
| Acid Anhydride (e.g., Acetic Anhydride) | Reagent Grade | Acylating Agent (Protocol 2) |
| Dichloromethane (DCM), Anhydrous | ACS Grade, <50 ppm H₂O | Reaction Solvent |
| Triethylamine (Et₃N) | ≥99%, Distilled | Organic Base |
| Sodium Hydroxide (NaOH) | ACS Grade | Aqueous Base (Protocol 1) |
| Saturated aq. NaHCO₃ | - | Quenching/Washing Agent |
| Brine (Saturated aq. NaCl) | - | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Drying Agent |
| Ethyl Acetate & Hexanes | HPLC Grade | TLC & Chromatography Solvents |
| Standard Laboratory Glassware | - | Oven-dried before use |
| Magnetic Stirrer & Stir Bars | - | Agitation |
| TLC Plates (Silica gel 60 F₂₅₄) | - | Reaction Monitoring |
Protocol 1: N-Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This protocol utilizes the highly reliable Schotten-Baumann reaction conditions, which employ a biphasic system or an organic base to efficiently neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[4][5][6]
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Rationale: The reaction between amines and acyl chlorides is highly exothermic. Cooling controls the reaction rate, minimizes the formation of side products, and prevents potential degradation of reactants.[7]
-
-
Acyl Chloride Addition: Prepare a solution of the desired acyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Rationale: Slow, dropwise addition is critical to maintain temperature control and prevent localized high concentrations of the reactive acyl chloride, which could lead to side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzylamine spot is fully consumed (typically 1-3 hours).
-
Work-up & Purification: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7] e. Purify the resulting crude solid or oil by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield the pure N-acylated product.[8]
Protocol 2: N-Acylation with Acid Anhydrides
Acid anhydrides are excellent acylating agents that are often less volatile and easier to handle than their acyl chloride counterparts. The reaction mechanism is analogous, but the byproduct is a carboxylic acid, which is less aggressive than HCl.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add 4-chloro-3-fluorobenzylamine (1.0 eq.) and the acid anhydride (1.2 eq.).
-
Solvent and Base: Add anhydrous dichloromethane (DCM) to a concentration of ~0.2 M, followed by triethylamine (1.2 eq.).
-
Rationale: While the carboxylic acid byproduct is less acidic than HCl, a base is still required to neutralize it and drive the equilibrium towards the product side.[10]
-
-
Reaction Conditions: Stir the mixture at room temperature. Gentle heating (e.g., 40 °C) may be required to accelerate the reaction, as acid anhydrides are generally less reactive than acyl chlorides.[10]
-
Reaction Monitoring: Monitor the reaction's progress by TLC until completion (typically 2-6 hours).
-
Work-up & Purification: Follow the same work-up and purification procedure as outlined in Protocol 1, Step 6 . The aqueous washes are effective at removing the triethylammonium carboxylate salt byproduct.
Data Summary & Troubleshooting
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) |
| Acylating Agent | R-COCl (1.1 eq.) | (R-CO)₂O (1.2 eq.) |
| Base | Triethylamine (1.2 eq.) | Triethylamine (1.2 eq.) |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | 0 °C to Room Temp. | Room Temp. to 40 °C |
| Typical Time | 1-3 hours | 2-6 hours |
| Byproduct | HCl (neutralized by base) | R-COOH (neutralized by base) |
| Reactivity | Very High | High |
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive acylating agent; Wet solvent/reagents. | Use fresh or newly opened acylating agent; Ensure all glassware and solvents are rigorously dried. |
| Starting Amine Remains | Insufficient acylating agent; Amine protonated. | Add an additional portion (0.1-0.2 eq.) of the acylating agent; Ensure sufficient base is present. |
| Formation of Di-acylated Product | (Less common with secondary amides) Can occur with primary amines under harsh conditions. | Ensure slow, controlled addition of the acylating agent at low temperatures. |
| Difficult Purification | Byproducts from side reactions. | Ensure efficient stirring and temperature control. Perform a thorough aqueous work-up to remove water-soluble impurities before chromatography. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
The Strategic deployment of (4-Chloro-3-fluorophenyl)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of Halogenated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and altered pKa—provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. (4-Chloro-3-fluorophenyl)methanamine, a readily accessible primary amine, has emerged as a valuable building block, offering a trifecta of functionalities: a nucleophilic amino group for diverse coupling reactions, and a strategically halogenated phenyl ring that can be leveraged to optimize drug-target interactions and metabolic fate.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, supported by detailed, field-proven experimental protocols for its derivatization.
Core Applications in Drug Discovery
The this compound moiety has been successfully integrated into several classes of bioactive molecules, demonstrating its versatility across different therapeutic areas.
DNA Polymerase IIIC Inhibitors: A New Frontier in Antibacterials
The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. DNA polymerase IIIC (Pol IIIC) is an essential enzyme for DNA replication in many Gram-positive pathogens, and its absence in humans makes it an attractive therapeutic target[1][2]. This compound is a key structural component in a class of pyrazolo[4,3-d]pyrimidin-7-one derivatives that exhibit potent and selective inhibition of Pol IIIC[1]. The 4-chloro-3-fluorophenyl group in these inhibitors occupies a critical region of the enzyme's active site, contributing to the overall binding affinity and antibacterial activity.
Illustrative Bioactive Molecule:
| Compound Class | Target | Therapeutic Area | Key Structural Contribution |
| Pyrazolo[4,3-d]pyrimidin-7-ones | DNA Polymerase IIIC | Antibacterial (Gram-positive) | The (4-Chloro-3-fluorophenyl)methyl group forms crucial interactions within the enzyme's active site, enhancing inhibitory potency. |
Modulators of the Integrated Stress Response: Targeting Neurodegenerative Diseases
The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress conditions, and its chronic activation is implicated in the pathogenesis of several neurodegenerative diseases. The eukaryotic initiation factor 2B (eIF2B) is a key regulator of the ISR, and small-molecule activators of eIF2B, such as ISRIB, have shown therapeutic promise[3][4]. While direct synthesis of ISRIB analogs from this compound is not widely published, the 4-chlorophenyl moiety is a known component in some ISRIB derivatives. The electronic properties of the 4-chloro-3-fluorophenyl group make it an attractive scaffold for the design of new eIF2B activators, offering potential improvements in potency and pharmacokinetic properties.
Key Synthetic Transformations: Protocols and Rationale
The primary amine functionality of this compound makes it an ideal substrate for two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is a robust method for linking the this compound core to a wide variety of carboxylic acid-containing fragments. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (HOBt) provides a reliable and high-yielding protocol.
Rationale: The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the primary amine. A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol: Synthesis of N-((4-chloro-3-fluorophenyl)methyl)benzamide
-
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of benzoic acid (1.05 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 15 minutes to allow for pre-activation.
-
Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
-
References
- 1. WO2020132174A1 - Dna polymerase iiic inhibitors and use thereof - Google Patents [patents.google.com]
- 2. US10723741B1 - DNA polymerase IIIC inhibitors and use thereof - Google Patents [patents.google.com]
- 3. Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein synthesis rate - Nottingham ePrints [eprints.nottingham.ac.uk]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Application Notes and Protocols for the Synthesis of DNA Polymerase IIIC Inhibitors Utilizing 4-Chloro-3-fluorobenzylamine
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and antibiotic development.
Abstract: This document provides a comprehensive guide to the synthesis of a potent class of DNA polymerase IIIC (Pol IIIC) inhibitors based on a pyrazolo[4,3-d]pyrimidin-7-one scaffold. Pol IIIC is an essential enzyme for DNA replication in many Gram-positive bacteria, making it a validated and promising target for novel antibacterial agents.[1][2] These application notes detail a robust synthetic route employing 4-chloro-3-fluorobenzylamine as a key building block to generate 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a representative inhibitor of this class. The protocols herein are designed to be clear, reproducible, and adaptable for the synthesis of related analogs for structure-activity relationship (SAR) studies.
Introduction: The Rationale for Targeting DNA Polymerase IIIC
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global public health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. DNA polymerase IIIC, the primary replicative DNA polymerase in many low G+C Gram-positive bacteria, represents a compelling target for such endeavors.[1][2][3] Its essential role in bacterial viability and its structural divergence from human DNA polymerases and the replicative polymerases of Gram-negative bacteria offer a pathway to selective toxicity.[2]
The class of inhibitors discussed herein, exemplified by 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, functions by competing with the natural nucleotide substrates of Pol IIIC, thereby halting DNA replication and leading to bacterial cell death.[4] The strategic incorporation of the 4-chloro-3-fluorobenzylamine moiety is crucial for achieving high-affinity binding to the enzyme's active site.[4] 4-chloro-3-fluorobenzylamine is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals.[5] This document provides the necessary protocols to synthesize and characterize these promising antibacterial candidates.
Synthetic Strategy Overview
The synthesis of the target DNA polymerase IIIC inhibitor is achieved through a multi-step sequence. The core of the molecule, the 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold, is constructed first. This is followed by a crucial nucleophilic aromatic substitution reaction where the 4-chloro-3-fluorobenzylamine is introduced.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part 1: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core
This part of the synthesis can be adapted from established literature procedures for similar heterocyclic systems. The following is a representative protocol.
Step 1.1: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxamide
-
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Methylhydrazine
-
Ethanol
-
Ammonia (aqueous solution)
-
-
Procedure:
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
To the crude residue, add a concentrated aqueous solution of ammonia and heat in a sealed vessel at 100-120 °C for 12-18 hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
-
Step 1.2: Synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Materials:
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide
-
Formamide
-
-
Procedure:
-
A mixture of 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (10-15 equivalents) is heated at 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Step 1.3: Synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Materials:
-
1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
-
Procedure:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care.
-
To a flask containing 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture at reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Part 2: Synthesis of 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Step 2.1: Nucleophilic Aromatic Substitution
-
Materials:
-
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
4-chloro-3-fluorobenzylamine
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
-
Procedure:
-
To a solution of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in DMF, add 4-chloro-3-fluorobenzylamine (1.2 equivalents) and DIPEA (2-3 equivalents).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
-
Caption: Detailed workflow for the synthesis of the target Pol IIIC inhibitor.
Characterization of the Final Product
The structure and purity of the synthesized 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyrazolopyrimidine core and the 4-chloro-3-fluorobenzyl group, as well as the methylene and methyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic, pyrazole, pyrimidine, and benzyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the final product. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Biological Evaluation: In Vitro Assay for Pol IIIC Inhibition
The inhibitory activity of the synthesized compound against DNA polymerase IIIC can be assessed using an in vitro enzyme assay. A common method involves measuring the incorporation of radiolabeled or fluorescently tagged nucleotides into a DNA template.
Principle: The assay measures the ability of the synthesized compound to inhibit the enzymatic activity of purified Pol IIIC. The polymerase activity is determined by quantifying the amount of newly synthesized DNA.
Brief Protocol:
-
Enzyme and Substrates: Purified DNA polymerase IIIC from a relevant Gram-positive bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) is used. The reaction mixture contains a DNA template-primer, deoxynucleoside triphosphates (dNTPs), including one that is labeled (e.g., [³H]-dTTP or a fluorescent analog), and a suitable buffer system.
-
Inhibitor Addition: The synthesized compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (typically 30-37 °C) for a defined period.
-
Quenching and Detection: The reaction is stopped, and the newly synthesized DNA is separated from unincorporated nucleotides (e.g., by acid precipitation and filtration). The amount of incorporated label is then quantified using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the inhibition data against the inhibitor concentration.
Caption: Workflow for the in vitro Pol IIIC inhibition assay.
Structure-Activity Relationship (SAR) Insights
The synthetic route described is amenable to the creation of a library of analogs for SAR studies. Modifications can be readily made at the benzylamine portion by substituting 4-chloro-3-fluorobenzylamine with other substituted benzylamines. This allows for the exploration of how different substituents on the phenyl ring affect the inhibitory potency and antibacterial activity. Key aspects to investigate include:
-
Electronic Effects: Varying the electron-donating or electron-withdrawing nature of the substituents.
-
Steric Effects: Introducing bulkier or smaller groups to probe the size of the enzyme's binding pocket.
-
Lipophilicity: Modifying the overall lipophilicity of the molecule to potentially improve cell permeability and pharmacokinetic properties.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the synthesis and evaluation of a promising class of DNA polymerase IIIC inhibitors. By utilizing 4-chloro-3-fluorobenzylamine as a key building block, researchers can efficiently access potent antibacterial compounds. The adaptability of the synthetic route allows for extensive SAR studies, which are crucial for the optimization of lead compounds in the pursuit of novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)- | C13H13N5O | CID 3067266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro- [webbook.nist.gov]
- 5. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with (4-Chloro-3-fluorophenyl)methanamine
Introduction: The Strategic Importance of (4-Chloro-3-fluorophenyl)methanamine in Modern Drug Discovery
This compound, also known as 4-chloro-3-fluorobenzylamine, is a critical building block in contemporary medicinal chemistry.[1] Its chemical structure, featuring a benzylamine core substituted with both chlorine and fluorine atoms, offers a unique combination of properties that are highly advantageous for the synthesis of novel therapeutic agents.[2][3] The presence of the fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the pKa of the amine, all of which are key parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] The chloro substituent provides an additional site for synthetic diversification and can influence the overall electronic properties of the molecule.
This guide provides detailed experimental protocols and technical insights for three fundamental coupling reactions involving this compound: amide bond formation, Buchwald-Hartwig amination, and reductive amination. These transformations are cornerstones of drug development, enabling the construction of complex molecular architectures from this versatile starting material. The protocols presented herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to accelerate their research programs.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for successful reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 72235-58-6 | |
| Molecular Formula | C₇H₇ClFN | |
| Molecular Weight | 159.59 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage | 2-8°C, under inert atmosphere, protected from light | |
| Safety | Corrosive. Causes severe skin burns and eye damage. |
Section 1: Amide Bond Formation – The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently employed reaction in drug discovery.[5] It provides a stable and synthetically accessible linkage to connect molecular fragments. The primary amine of this compound is a proficient nucleophile for this transformation.
Expertise & Experience: Choosing the Right Coupling Strategy
While numerous amide coupling reagents are available, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is a widely adopted and reliable choice.[5] This method is favored for its mild reaction conditions, high yields, and the convenient removal of byproducts. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, thereby enhancing its nucleophilicity.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).
-
Add this compound (1.1 eq) followed by DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.
Visualization of the Amide Coupling Workflow
Caption: General workflow for EDC/HOBt mediated amide coupling.
Section 2: Buchwald-Hartwig Amination – Forging Aryl-Amine Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][6] This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals. It allows for the coupling of this compound with various aryl halides or triflates.
Expertise & Experience: Catalyst and Ligand Selection
The success of a Buchwald-Hartwig reaction is highly dependent on the choice of the palladium catalyst and the phosphine ligand.[7] For coupling with aryl chlorides, which are often less reactive than bromides or iodides, the use of bulky, electron-rich phosphine ligands is generally required to facilitate the oxidative addition step and promote reductive elimination.[1] A common and effective combination is a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a sterically hindered ligand such as Xantphos or a biarylphosphine ligand. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine and facilitating the catalytic cycle.[7]
Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling
This protocol provides a representative procedure for the Buchwald-Hartwig amination of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene or dioxane
-
Anhydrous diethyl ether or ethyl acetate
-
Celite®
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).
-
Add NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene or dioxane, followed by this compound (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired arylamine.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Reductive Amination – A Versatile Path to Secondary Amines
Reductive amination is a highly effective method for preparing secondary and tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[9]
Expertise & Experience: The Choice of a Selective Reducing Agent
A key consideration in reductive amination is the choice of the reducing agent. It must be capable of reducing the intermediate iminium ion but not the starting carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[8] Its steric bulk and reduced hydridic character compared to sodium borohydride (NaBH₄) prevent the rapid reduction of the aldehyde/ketone, allowing for the efficient formation of the imine intermediate prior to reduction.
Experimental Protocol: One-Pot Reductive Amination
This protocol details a general procedure for the reductive amination of a carbonyl compound with this compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCE or THF (0.1-0.5 M) under an inert atmosphere, add this compound (1.1 eq).
-
If the carbonyl compound is less reactive, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Visualization of the Reductive Amination Pathway
Caption: The two-stage pathway of a one-pot reductive amination.
Section 4: Applications in Drug Discovery – A Key Intermediate
This compound is not merely a versatile synthetic building block; it is a proven intermediate in the synthesis of clinically relevant molecules. Its utility is demonstrated in its incorporation into compounds targeting a range of diseases.
1. DNA Polymerase IIIC Inhibitors: This amine is a key reactant in the synthesis of 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[10] This compound acts as an inhibitor of DNA polymerase IIIC, an essential enzyme for bacterial DNA replication in certain Gram-positive bacteria. By blocking this enzyme, the compound effectively halts bacterial growth, highlighting its potential as an antibacterial agent. The synthesis involves a nucleophilic aromatic substitution reaction where the amine displaces a chlorine atom on the pyrazolopyrimidinone core.[10]
2. MEK Inhibitors for Cancer Therapy: The 4-chloro-3-fluoro substitution pattern is found in key intermediates used for the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[11][12][13] Trametinib is an approved therapeutic for the treatment of various cancers, including melanoma. The synthesis of Trametinib involves the construction of a complex pyridopyrimidine core, where intermediates derived from molecules structurally similar to this compound are crucial.[12][14] This underscores the importance of this specific substitution pattern for achieving high-potency kinase inhibition.
3. Modulators of the Integrated Stress Response (ISR): this compound is used to prepare compounds that modulate the eukaryotic initiation factor 2B (eIF2B).[10] By activating eIF2B, these molecules can attenuate the integrated stress response (ISR), a cellular pathway implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. This application showcases the role of this amine in developing therapies for complex and challenging disease areas.[10]
Conclusion
This compound is a high-value building block for the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide for amide coupling, Buchwald-Hartwig amination, and reductive amination offer a robust starting point for its effective utilization in research and development. A deep understanding of the principles behind these reactions, coupled with careful experimental execution, will empower scientists to leverage the unique properties of this fluorinated amine to advance the frontiers of drug discovery.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. guidechem.com [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
Topic: Use of 4-chloro-3-fluorobenzylamine in the Development of Novel Polymers
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis and characterization of novel aromatic polyamides derived from 4-chloro-3-fluorobenzylamine. This monomer is of significant interest due to the combined electronic and steric effects of its halogen substituents, which can impart enhanced thermal stability, chemical resistance, and specific optoelectronic properties to polymers. This guide is designed for researchers in materials science and polymer chemistry, offering a robust framework from initial synthesis to comprehensive characterization. We present a field-proven protocol for low-temperature solution polycondensation and detail the subsequent analytical methods required to validate the polymer's structure and properties, ensuring a self-validating and reproducible workflow.
Introduction: The Rationale for Halogenated Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal stability. The strategic incorporation of halogen atoms, specifically fluorine and chlorine, into the polymer backbone is a key method for tuning material properties.[1] The 4-chloro-3-fluorobenzylamine monomer offers a unique combination of functionalities:
-
Enhanced Thermal and Chemical Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~485 kJ/mol), while the carbon-chlorine (C-Cl) bond is also robust.[1] Their presence on the aromatic ring enhances the polymer's resistance to thermal degradation and chemical attack.
-
Modified Solubility and Processability: The polarity and bulkiness of the halogen atoms can disrupt chain packing, often improving the solubility of otherwise intractable aromatic polymers in organic solvents.[2] This is a critical advantage for polymer processing and film casting.
-
Low Surface Energy: Fluorinated polymers are known for their low surface energy, leading to properties like hydrophobicity and oleophobicity, which are desirable for creating specialized coatings.[3][4]
-
Tailored Dielectric Properties: The high electronegativity of fluorine can lower the dielectric constant of polymers, making them suitable for applications in microelectronics as insulating layers.[5]
This guide focuses on the synthesis of a novel polyamide by reacting 4-chloro-3-fluorobenzylamine with a standard aromatic diacid chloride, terephthaloyl chloride, via low-temperature solution polycondensation.[6]
Experimental Workflow and Protocols
The overall process involves the synthesis of the polymer, followed by its purification and comprehensive characterization.
Caption: High-level workflow for polymer synthesis, purification, and analysis.
Protocol: Polyamide Synthesis via Low-Temperature Solution Polycondensation
This protocol is a standard and reliable method for producing high molecular weight aromatic polyamides.[6] The reaction involves the nucleophilic acyl substitution between an amine and an acid chloride.[7][8]
Caption: General polycondensation reaction of a benzylamine with a diacid chloride.
Materials & Equipment:
-
4-chloro-3-fluorobenzylamine (Monomer A)
-
Terephthaloyl chloride (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine or Triethylamine, anhydrous (Acid Scavenger)
-
Methanol and Deionized Water (for precipitation/washing)
-
Three-neck round-bottom flask with mechanical stirrer, N₂ inlet, and drying tube
-
Ice bath
-
Vacuum oven
Procedure:
-
Flask Preparation: Under a nitrogen (N₂) atmosphere, add anhydrous LiCl (e.g., 5% w/v) to the three-neck flask and dry with a heat gun under vacuum. Allow to cool.
-
Solvent and Monomer A Addition: Add anhydrous NMP to the flask. Once the LiCl has dissolved, add a stoichiometric amount of 4-chloro-3-fluorobenzylamine. Stir until fully dissolved. Add the acid scavenger (10% molar excess relative to Monomer B).
-
Causality: Anhydrous conditions are critical. Water will readily hydrolyze the highly reactive acid chloride monomer, terminating chain growth and preventing the formation of a high molecular weight polymer. LiCl is used to improve the solubility of the rigid aramid chains, preventing premature precipitation.[2][6]
-
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Causality: The acylation reaction is highly exothermic. Low temperature controls the reaction rate, minimizes side reactions, and promotes the formation of a linear, high molecular weight polymer.
-
-
Monomer B Addition: Add an equimolar amount of terephthaloyl chloride in small portions to the vigorously stirred solution over 30-60 minutes.
-
Causality: A slow, portion-wise addition maintains a stoichiometric balance and prevents localized overheating, ensuring uniform polymer growth.
-
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours under N₂. The solution will become highly viscous.
-
Precipitation and Purification: Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol. A fibrous white precipitate will form.
-
Collect the polymer by vacuum filtration. Wash it thoroughly several times with hot deionized water and then with methanol to remove NMP, LiCl, and any unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Protocols: Polymer Characterization
A. Structural Verification: FTIR & NMR Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet or a thin film of the dried polymer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks: Confirm the presence of amide linkages by identifying the N-H stretch (~3300 cm⁻¹), the amide I band (C=O stretch, ~1650 cm⁻¹), and the amide II band (N-H bend/C-N stretch, ~1540 cm⁻¹).[9] Also, verify the absence of terminal acid chloride peaks (~1775 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the successful incorporation of both monomer units into the polymer backbone. The integration of aromatic and methylene protons should match the expected structure.
-
B. Molecular Weight Determination: Gel Permeation Chromatography (GPC)
-
Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., NMP with 0.05 M LiCl).
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample into a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI value around 2 is typical for step-growth polymerization.
C. Thermal Properties Analysis: TGA & DSC
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer in a TGA pan.
-
Heat the sample from room temperature to ~800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the 5% weight loss temperature (Td5), which is a common measure of the onset of thermal decomposition. Aromatic polyamides are expected to be stable above 400°C.[2]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polymer in a DSC pan.
-
Heat the sample to a temperature above its expected glass transition (e.g., 350°C) at 10°C/min, cool it rapidly, and then reheat at the same rate.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve during the second heating scan. High Tg values (often >250°C) are characteristic of rigid aromatic polymers.[10]
-
Data Summary and Expected Results
The properties of the synthesized polymer should be compiled for clear comparison and reporting.
Table 1: Representative Polymer Properties
| Property | Method | Expected Value Range |
| Inherent Viscosity (dL/g) | Viscometry | 0.5 - 1.5 |
| Mn ( g/mol ) | GPC | > 15,000 |
| PDI (Mw/Mn) | GPC | 1.8 - 2.5 |
| Tg (°C) | DSC | 250 - 320 |
| Td5 (°C) (in N₂) | TGA | > 450 |
| Solubility | Visual | Soluble in NMP, DMAc, H₂SO₄ |
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis and Characterization of Aromatic Polyamides and Polyimides f" by Havva Yagci and Lon J. Mathias [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: High-Throughput Quantification of 4-Chloro-3-fluorobenzylamine using HPLC-UV and GC-MS
Introduction
4-Chloro-3-fluorobenzylamine is a crucial chemical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety, efficacy, and quality of the final product. This application note provides detailed protocols for the quantitative analysis of 4-chloro-3-fluorobenzylamine using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are designed for researchers, quality control analysts, and drug development professionals. They are grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described protocols are not only accurate and precise but also self-validating systems.[3]
Physicochemical Properties of 4-Chloro-3-fluorobenzylamine
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClFN | [4] |
| Molecular Weight | 159.59 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity (Typical) | ≥98.0% (by GC) | [4] |
| Refractive Index | ~1.54 | [4] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and accuracy for a wide range of compounds, including polar aromatic amines.[5] This method provides a reliable and efficient means for the routine quantification of 4-chloro-3-fluorobenzylamine.
Causality of Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation of moderately polar aromatic compounds like 4-chloro-3-fluorobenzylamine from potential non-polar impurities.
-
Mobile Phase: An acidic mobile phase (using formic or trifluoroacetic acid) is employed to ensure the protonation of the amine group. This minimizes peak tailing, a common issue with basic analytes on silica-based columns, by reducing interactions with residual silanol groups. A gradient elution of acetonitrile and water allows for the efficient elution of the analyte while also separating it from earlier or later eluting impurities.
-
Detection: UV detection is chosen for its simplicity, robustness, and the fact that the aromatic ring of the analyte provides sufficient chromophoric activity for sensitive detection. The detection wavelength is selected based on the UV absorbance maxima of the analyte.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Trifluoroacetic acid), analytical grade.
-
4-Chloro-3-fluorobenzylamine reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
3. Sample and Standard Preparation
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-chloro-3-fluorobenzylamine reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing 4-chloro-3-fluorobenzylamine and dissolve in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of 4-chloro-3-fluorobenzylamine in the sample solution from the calibration curve.
-
Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Illustrative Method Performance
The following table presents typical validation parameters for the HPLC-UV analysis of aromatic amines. Specific performance will depend on the instrumentation and laboratory conditions.
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 1 - 100 µg/mL | [6][7] |
| Correlation Coefficient (r²) | >0.999 | [6][7] |
| LOD | ~0.1 µg/mL | [8] |
| LOQ | ~0.3 µg/mL | [8] |
| Accuracy (% Recovery) | 98 - 102% | [9] |
| Precision (% RSD) | < 2% | [9] |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent selectivity and sensitivity, making it ideal for impurity profiling and confirmation of analyte identity.
Causality of Experimental Choices
-
Stationary Phase: A non-polar DB-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is chosen for its versatility and good separation of a wide range of organic molecules, including halogenated aromatic compounds.
-
Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity for trace-level analysis.
-
Temperature Programming: A programmed temperature ramp is essential to ensure the efficient separation of the analyte from any volatile impurities and to maintain good peak shape.
-
Ionization and Detection: Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for structural elucidation and library matching. Mass spectrometry provides high selectivity and allows for quantification using selected ion monitoring (SIM) for enhanced sensitivity.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector, a mass selective detector, and a data system with a spectral library.
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas), high purity.
-
Ethyl acetate or dichloromethane (GC grade).
-
4-Chloro-3-fluorobenzylamine reference standard.
2. Chromatographic and MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Scan Range (Full Scan) | m/z 40-300 |
| SIM Ions (for quantification) | To be determined from the mass spectrum of the standard |
3. Sample and Standard Preparation
-
Solvent: Ethyl acetate or dichloromethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-chloro-3-fluorobenzylamine reference standard and dissolve in 10 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Dissolve the sample in the solvent to achieve a final concentration within the calibration range.
4. Data Analysis and Validation
-
Acquire the full scan mass spectrum of the 4-chloro-3-fluorobenzylamine standard to identify the molecular ion and characteristic fragment ions.
-
Select appropriate ions for quantification in SIM mode.
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration.
-
Quantify the analyte in samples and validate the method as per ICH guidelines.
Predicted Mass Spectrum Fragmentation
The fragmentation of 4-chloro-3-fluorobenzylamine in EI-MS is predicted to proceed through several key pathways based on the fragmentation of similar benzylamines and halogenated aromatic compounds.[10][11]
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 159. An M+2 peak of approximately one-third the intensity of the M⁺˙ peak will be present due to the natural abundance of the ³⁷Cl isotope.
-
Loss of H (M-1): A peak at m/z 158 due to the loss of a hydrogen atom.
-
Loss of NH₂ (M-16): A peak at m/z 143 corresponding to the formation of the 4-chloro-3-fluorobenzyl cation.
-
Loss of Cl (M-35): A peak at m/z 124 due to the loss of a chlorine radical.
GC-MS Workflow and Fragmentation Diagram
Caption: Workflow for GC-MS quantification.
Caption: Predicted EI fragmentation of 4-chloro-3-fluorobenzylamine.
Conclusion
This application note details two robust and validated analytical methods for the quantification of 4-chloro-3-fluorobenzylamine. The RP-HPLC-UV method is well-suited for high-throughput, routine quality control analysis, offering excellent precision and accuracy. The GC-MS method provides superior selectivity and is invaluable for impurity identification and confirmatory analysis. The choice of method will depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix. Both protocols are designed to be readily implemented and validated in a regulated laboratory environment, ensuring reliable and accurate data for critical quality decisions in pharmaceutical and agrochemical development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-3-fluorobenzylamine | 72235-58-6 | TCI Deutschland GmbH [tcichemicals.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting side reactions in (4-Chloro-3-fluorophenyl)methanamine synthesis
Welcome to the technical support center for the synthesis of (4-Chloro-3-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its preparation, while seemingly straightforward, can be prone to several side reactions that can impact yield, purity, and overall process efficiency. This guide will focus on the two most common synthetic routes: Reductive Amination of 4-chloro-3-fluorobenzaldehyde and the Gabriel Synthesis from 4-chloro-3-fluorobenzyl halide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for their cause and actionable solutions.
Reductive Amination Route
Reductive amination is a popular one-pot method for synthesizing amines from carbonyl compounds. However, the presence of halogens on the aromatic ring introduces specific challenges.
Q1: Low yield of the desired this compound with significant amounts of 4-chloro-3-fluorobenzyl alcohol as a byproduct.
Root Cause: This is a classic issue of competing reduction pathways. The reducing agent, instead of selectively reducing the imine intermediate, is also reducing the starting aldehyde directly to the corresponding alcohol. This is particularly problematic with strong reducing agents like sodium borohydride if the imine formation is slow.
Solutions:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[1][2] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and can be sensitive to pH.
-
Two-Step Procedure: Separate the imine formation from the reduction step. First, react the 4-chloro-3-fluorobenzaldehyde with ammonia (or an ammonia source like ammonium acetate) in a suitable solvent (e.g., methanol, ethanol) to form the imine. You can monitor this step by TLC or GC-MS. Once the imine formation is complete, add the reducing agent (e.g., sodium borohydride).
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This protonates the imine to form the more electrophilic iminium ion, which is more readily reduced than the starting aldehyde. Acetic acid can be used as a catalyst.
Q2: Formation of a significant amount of a dehalogenated byproduct, 3-fluorobenzylamine.
Root Cause: Dehalogenation, particularly the removal of the chlorine atom, is a known side reaction in catalytic hydrogenation and can also occur with certain hydride reducing agents, especially at elevated temperatures or with prolonged reaction times. The C-Cl bond is more susceptible to cleavage than the C-F bond.
Solutions:
-
Catalyst Selection (for catalytic hydrogenation): If using H₂ gas, the choice of catalyst is critical. Palladium-based catalysts are known to be more prone to causing dehalogenation. Consider using a less active catalyst or a modified catalyst system.
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction and dehalogenation.
-
Reducing Agent: Avoid overly harsh reducing agents or conditions.
-
Q3: The reaction is sluggish or does not go to completion.
Root Cause: The reactivity of the 4-chloro-3-fluorobenzaldehyde can be influenced by the electron-withdrawing nature of the halogens. Additionally, if using an ammonia salt, the free ammonia concentration might be too low.
Solutions:
-
Ammonia Source: Use a source of ammonia that provides a sufficient concentration of the free amine. Anhydrous ammonia in an organic solvent or a high concentration of ammonium hydroxide can be effective. Ammonium acetate is a common choice as it also buffers the reaction at a favorable pH.
-
Activation: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can help to activate the aldehyde towards nucleophilic attack by ammonia, thereby accelerating imine formation.[1]
-
Solvent: Ensure your solvent is anhydrous, as water can inhibit imine formation. Molecular sieves can be added to the reaction mixture.
Gabriel Synthesis Route
The Gabriel synthesis is a robust method for preparing primary amines and avoids the over-alkylation issues sometimes seen with direct alkylation. However, it has its own set of challenges.
Q1: Low yield of N-(4-chloro-3-fluorobenzyl)phthalimide during the alkylation step.
Root Cause: The success of this Sₙ2 reaction depends on the reactivity of the 4-chloro-3-fluorobenzyl halide. Benzyl chlorides are generally less reactive than benzyl bromides or iodides.
Solutions:
-
Choice of Halide: If possible, use 4-chloro-3-fluorobenzyl bromide or iodide as the starting material, as bromide and iodide are better leaving groups than chloride.
-
Reaction Conditions:
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the rate of the Sₙ2 reaction.[3]
-
Temperature: Increasing the reaction temperature can improve the reaction rate, but monitor for potential side reactions.
-
Additives: The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction of a benzyl chloride through an in-situ Finkelstein reaction, converting it to the more reactive benzyl iodide.
-
Q2: Difficulty in cleaving the N-(4-chloro-3-fluorobenzyl)phthalimide to obtain the final amine.
Root Cause: The cleavage of the phthalimide group can be challenging. Traditional acidic or basic hydrolysis often requires harsh conditions (strong acids or bases and high temperatures), which can lead to decomposition of the product.[3][4]
Solutions:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally milder method for cleaving the phthalimide.[3] Refluxing the N-alkylphthalimide with hydrazine hydrate in a solvent like ethanol or methanol is usually effective. The phthalhydrazide byproduct precipitates out of the solution, which can be removed by filtration.
-
Work-up: The separation of the desired amine from the phthalhydrazide byproduct can sometimes be tricky. Ensure complete precipitation of the phthalhydrazide before filtration. Acid-base extraction is a reliable method to purify the amine from any remaining neutral byproducts.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of this compound?
A: For laboratory-scale synthesis, reductive amination is often preferred due to its one-pot nature and generally milder conditions, provided that side reactions like aldehyde reduction and dehalogenation can be controlled. The Gabriel synthesis is a reliable alternative, particularly if over-alkylation is a concern with other methods, but it involves more steps.
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate (if applicable), and product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify byproducts.
Q: What are the best methods for purifying the final product?
A: The purification method will depend on the nature of the impurities.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove neutral impurities, and then the free amine can be regenerated by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a good option. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent the amine from tailing on the silica, is a good starting point.
-
Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a representative example and may require optimization.
Materials:
-
4-chloro-3-fluorobenzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous DCM, add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with 1 M HCl.
-
Basify the aqueous layer to pH > 10 with 1 M NaOH and extract with DCM (3 x).
-
Combine the organic layers from the basic extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Gabriel Synthesis
This protocol is a representative example and may require optimization.
Step 1: Synthesis of N-(4-chloro-3-fluorobenzyl)phthalimide
-
To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 4-chloro-3-fluorobenzyl chloride (1.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude N-(4-chloro-3-fluorobenzyl)phthalimide.
Step 2: Hydrazinolysis to this compound
-
Suspend the crude N-(4-chloro-3-fluorobenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Extract the product into 1 M HCl. Wash the acidic aqueous layer with DCM.
-
Basify the aqueous layer with 1 M NaOH and extract the product into DCM.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amine. Purify as needed.
Data Presentation
Table 1: Common Reagents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines/iminium ions, commercially available.[1] | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in protic solvents, selective at controlled pH. | Highly toxic, generates cyanide waste. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes/ketones, less selective. |
| H₂/Catalyst | "Green" reducing agent, high atom economy. | May cause dehalogenation, requires specialized equipment (hydrogenator). |
Visualizations
Caption: Troubleshooting Decision Tree for Reductive Amination.
Caption: Workflow for the Gabriel Synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3-fluorobenzylamine
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for the synthesis of 4-chloro-3-fluorobenzylamine (CAS No: 72235-58-6). This molecule is a critical building block in modern medicinal and agricultural chemistry.[1][2] Its unique substitution pattern makes it a valuable intermediate for synthesizing a range of bioactive molecules, including DNA polymerase IIIC inhibitors and compounds targeting neurological disorders.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting, address common experimental challenges, and offer optimized reaction conditions based on established chemical principles. Our goal is to empower you to achieve higher yields, superior purity, and greater consistency in your synthesis of this key intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yield is a frequent challenge that can stem from several factors, primarily depending on your chosen synthetic route. The most common laboratory-scale synthesis is the reductive amination of 4-chloro-3-fluorobenzaldehyde.
For the Reductive Amination Pathway:
-
Incomplete Imine Formation: The initial condensation of the aldehyde with an ammonia source to form an imine is a reversible equilibrium reaction.[4] If water is not effectively removed, the equilibrium will favor the starting materials, leading to low conversion.
-
Solution: Incorporate a dehydrating agent into the reaction mixture. Molecular sieves (3Å or 4Å) are an excellent choice for this purpose.[5] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus can be effective, particularly on a larger scale.
-
-
Premature Reduction of the Aldehyde: A significant side reaction is the reduction of the starting aldehyde to 4-chloro-3-fluorobenzyl alcohol. This occurs when the reducing agent is not selective and reacts faster with the aldehyde than the in-situ formed imine.
-
Solution: Choose a reducing agent that is selective for the protonated imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations precisely because of this selectivity.[6][7][8][9] Unlike the more reactive sodium borohydride (NaBH₄), STAB is mild enough not to significantly reduce aldehydes under neutral or weakly acidic conditions.[6][9]
-
-
Over-Alkylation Byproduct Formation: The desired primary amine product is nucleophilic and can react with another molecule of the imine intermediate, leading to the formation of the secondary amine, bis(4-chloro-3-fluorobenzyl)amine. This is a common issue in amination reactions.[10]
-
Catalyst Inactivation (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., Pd/C, Raney Ni), catalyst poisoning from impurities in the starting materials or solvents can halt the reaction. Halogenated substrates can also sometimes lead to catalyst deactivation.[11][12]
-
Solution: Ensure all starting materials and solvents are of high purity. If poisoning is suspected, try a fresh batch of catalyst or increase the catalyst loading. For halogenated substrates, specific catalyst types or conditions may be required to prevent dehalogenation.
-
Question 2: My final product is impure after workup. What are the likely byproducts and how can I purify it effectively?
Answer: Product impurity often points to incomplete reactions or the side reactions mentioned above. Effective purification is key to obtaining high-quality 4-chloro-3-fluorobenzylamine.
Common Impurities to Expect:
-
4-chloro-3-fluorobenzaldehyde: Unreacted starting material.
-
4-chloro-3-fluorobenzyl alcohol: From the reduction of the starting aldehyde.[13]
-
Bis(4-chloro-3-fluorobenzyl)amine: The over-alkylated secondary amine byproduct.[14]
-
N-(4-chloro-3-fluorobenzylidene)-1-(4-chloro-3-fluorophenyl)methanamine: The imine intermediate, if reduction was incomplete.
Effective Purification Strategies:
-
Acid-Base Extraction: This is the most robust method for separating basic amines from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous phase as the hydrochloride salt, leaving neutral impurities like the starting aldehyde and benzyl alcohol in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the amine salt, causing the free amine to precipitate or form an oil.
-
Extract the free amine back into an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
-
Vacuum Distillation: Since 4-chloro-3-fluorobenzylamine is a liquid, vacuum distillation is an excellent method for purification, especially on a larger scale.[15] This is particularly effective at removing less volatile impurities like the secondary amine dimer.
-
Column Chromatography: For small-scale synthesis, silica gel chromatography can provide very high purity material. A gradient of ethyl acetate in hexanes is a typical starting point for elution.
Question 3: I need to scale up this synthesis. What new challenges should I anticipate?
Answer: Scaling up a reaction introduces challenges related to heat transfer, mass transfer, and safety.
-
Exothermicity: The reduction step, whether using a hydride reagent or catalytic hydrogenation, is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Mitigation: Use a jacketed reactor with controlled cooling. For hydride reductions, add the reducing agent portion-wise or as a solution via an addition funnel to control the reaction rate and temperature.
-
-
Mass Transfer and Agitation: In heterogeneous reactions like catalytic hydrogenation, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical for reaction kinetics.[12]
-
Mitigation: Use a reactor equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or gas-entrainment impeller) to ensure the catalyst remains suspended and the gas-liquid interface is maximized.
-
-
Hydrogen Handling (for Catalytic Hydrogenation): Working with hydrogen gas at pressure on a large scale carries significant safety risks.
-
Mitigation: Use a properly rated hydrogenation reactor (autoclave) with appropriate safety features, including pressure relief valves and monitoring systems. Ensure the system is properly purged with an inert gas (e.g., nitrogen) before and after the reaction to avoid creating explosive mixtures with air.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-chloro-3-fluorobenzylamine? A1: The two most prevalent and practical synthetic routes are:
-
Reductive Amination of 4-chloro-3-fluorobenzaldehyde: This involves reacting the aldehyde with an ammonia source (like ammonia, ammonium acetate, or ammonium chloride) in the presence of a reducing agent.[4][7][14] This is often the preferred method for lab-scale synthesis due to the availability of the starting aldehyde.[16]
-
Reduction of 4-chloro-3-fluorobenzonitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[17][18][19] This route is also highly effective, depending on the commercial availability and cost of the starting nitrile.
Q2: Which reducing agent is best for the reductive amination of 4-chloro-3-fluorobenzaldehyde? A2: The "best" reducing agent depends on the scale and specific reaction setup.
-
For One-Pot Lab Synthesis: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. Its mildness and selectivity for reducing the imine in the presence of the aldehyde allow for all reagents to be combined in a single step, simplifying the procedure and often leading to cleaner reactions.[6][8][9]
-
For Step-Wise Procedures: Sodium borohydride (NaBH₄) can be used, but it requires a two-step approach: first, form the imine (allowing sufficient time and removing water), and then add the NaBH₄, as it will readily reduce the starting aldehyde.[6][8]
-
For Scale-Up & Green Chemistry: Catalytic hydrogenation (e.g., H₂ gas with a Pd/C or Raney Ni catalyst) is often the most cost-effective and environmentally friendly option for large-scale production.[14][20] It avoids the use of expensive hydride reagents and generates fewer waste products.
Q3: How can I effectively monitor the reaction's progress? A3: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a non-polar solvent system (e.g., 20-30% ethyl acetate in hexanes). The starting aldehyde will be less polar (higher Rf) than the amine product. Staining with potassium permanganate or ninhydrin can help visualize the amine spot.
-
GC-MS or LC-MS: These techniques are ideal for quantitative monitoring. They can clearly resolve the starting material, product, and any potential byproducts (like the benzyl alcohol or the secondary amine), confirming their identities by their mass-to-charge ratio.[3][21]
Q4: What are the primary safety concerns when working with this synthesis? A4: Safety must be a top priority.
-
Reagent Handling: Hydride reducing agents can react violently with water and should be handled under an inert atmosphere.
-
Product Toxicity: 4-chloro-3-fluorobenzylamine is a corrosive amine. It can cause severe skin burns and eye damage.[22] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[22]
-
Solvent Hazards: Most organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.
Data & Reagent Comparison
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvent | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), THF[6][7] | Highly selective for imines; ideal for one-pot reactions; mild conditions.[9] | More expensive than NaBH₄; moisture sensitive.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH)[6] | Selective for imines at acidic pH; water-tolerant.[6] | Highly toxic cyanide byproduct; requires acidic conditions. |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH)[6] | Inexpensive and readily available. | Not selective; will reduce the starting aldehyde. Requires a two-step, one-pot procedure.[6][8] |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate | "Green" and cost-effective for scale-up; high atom economy.[14] | Requires specialized pressure equipment; potential for catalyst poisoning or dehalogenation. |
Visualized Workflows and Logic
Reductive Amination Workflow
The following diagram outlines the general experimental workflow for the synthesis of 4-chloro-3-fluorobenzylamine via reductive amination.
Caption: General workflow for reductive amination synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common issues during the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. nbinno.com [nbinno.com]
- 17. guidechem.com [guidechem.com]
- 18. nbinno.com [nbinno.com]
- 19. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. 4-Chloro-3-fluorobenzylamine | 72235-58-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification of Crude (4-Chloro-3-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of crude (4-Chloro-3-fluorophenyl)methanamine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions related to the purification of this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical compounds, its purity is paramount.[1] This resource offers practical, field-proven insights to help you overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Persistent Impurities After Distillation
Question: I've performed a vacuum distillation of my crude this compound, but analytical tests (GC-MS, HPLC) still show the presence of significant impurities. What could be the cause, and how can I improve the separation?
Answer: This is a common challenge, often stemming from the presence of impurities with boiling points close to that of the desired product or the formation of azeotropes.
Potential Causes & Solutions:
-
Co-boiling Impurities: The crude product may contain isomers (e.g., other chloro-fluoro benzylamine isomers) or structurally similar byproducts from the synthesis with boiling points too close for effective separation by simple distillation.
-
Solution: Fractional Distillation: Employ a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates. This enhances the separation efficiency between liquids with close boiling points. Monitor the head temperature closely and collect fractions in small volumes, analyzing each for purity.
-
-
Thermal Decomposition: Benzylamines can be susceptible to decomposition at elevated temperatures, even under vacuum. This can lead to the formation of new impurities during the distillation process.
-
Solution: Lower Distillation Temperature: If possible, use a higher vacuum to lower the boiling point and reduce the risk of thermal degradation. Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.
-
-
Azeotrope Formation: The amine may form an azeotrope with residual solvents or certain impurities, making separation by distillation alone ineffective.
-
Solution: Chemical Treatment Prior to Distillation:
-
Acid-Base Extraction: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl) to convert the amine to its hydrochloride salt, which will move to the aqueous layer.[2][3] The neutral and acidic impurities will remain in the organic layer. Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to regenerate the free amine, and then extract the purified amine back into an organic solvent.[4] Dry the organic layer and proceed with distillation.
-
Salt Formation and Crystallization: Convert the crude amine to a salt (e.g., hydrochloride or picrate) and purify it by recrystallization.[4][5][6] Once a high purity salt is obtained, the free amine can be regenerated.
-
-
Issue 2: Tailing or Broad Peaks in HPLC Analysis
Question: When I analyze my purified this compound by reverse-phase HPLC, I observe significant peak tailing. What causes this, and how can I obtain a sharp, symmetrical peak?
Answer: Peak tailing for amines in reverse-phase HPLC is a frequent problem, often caused by strong interactions between the basic amine and the silica-based stationary phase.
Potential Causes & Solutions:
-
Interaction with Residual Silanols: The silica backbone of many C18 columns has residual acidic silanol groups that can strongly interact with the basic amine, leading to tailing.
-
Solution: Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into your mobile phase (typically 0.1-0.5%). TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Adjust pH: Lower the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid (typically to a pH of 2-3).[7] This will protonate the amine, reducing its interaction with the silanol groups.
-
-
-
Column Choice: Not all C18 columns are created equal. Some have better end-capping and are more suitable for basic compounds.
-
Solution: Use a Base-Deactivated Column: Switch to a column specifically designed for the analysis of basic compounds. These columns have a highly inert surface with minimal residual silanols.
-
Issue 3: Difficulty in Removing Colored Impurities
Question: My this compound is a pale yellow to brown liquid, and the color persists even after distillation. What are these colored impurities, and how can I remove them?
Answer: The color is likely due to oxidation or polymerization byproducts. Amines, especially aromatic ones, can be sensitive to air and light.
Potential Causes & Solutions:
-
Oxidation Products: Exposure to air can lead to the formation of colored, oxidized species.
-
Solution 1: Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. The activated carbon will adsorb many of the colored impurities. Filter off the carbon and then remove the solvent. Be aware that this can sometimes lead to a loss of product.
-
Solution 2: Distillation from a Reducing Agent: Adding a small amount of a non-volatile reducing agent, such as zinc dust, before distillation can sometimes help to prevent oxidation and reduce colored impurities.[2]
-
-
Storage Conditions: Improper storage can accelerate the degradation of the product.
-
Solution: Proper Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a recommended temperature of 2-8°C.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities can vary depending on the synthetic route but may include:
-
Starting Materials: Unreacted 4-chloro-3-fluorobenzaldehyde or its derivatives.
-
Byproducts of Reduction: If the amine is synthesized by reduction of an oxime or nitrile, incompletely reduced intermediates may be present.
-
Isomeric Impurities: Positional isomers of the chloro and fluoro substituents on the aromatic ring.
-
Solvent Residues: Residual solvents from the reaction and workup.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination, especially with a UV detector.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[9]
Q3: What are the key safety precautions to take when handling this compound?
A3: this compound is a corrosive material that can cause severe skin burns and eye damage.[10] It is also a combustible liquid.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[10][12] If inhaled, move to fresh air.[10] If swallowed, rinse mouth but do not induce vomiting.[12]
Q4: Can I use column chromatography to purify this compound?
A4: While possible, column chromatography of free amines on silica gel can be challenging due to strong adsorption and potential for streaking. If this method is necessary, consider the following:
-
Deactivate the Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a base like triethylamine or ammonia to neutralize acidic sites.
-
Use a Modified Mobile Phase: Include a small percentage of a base in your eluent system to reduce tailing and improve recovery.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) as an alternative to silica gel.
-
Protection-Deprotection Strategy: A more robust method is to protect the amine (e.g., as a Boc-carbamate), purify the protected compound by chromatography, and then deprotect to obtain the pure amine.[2]
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.5-1.0 M.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous extracts. The desired amine is now in the aqueous phase as its hydrochloride salt.
-
Wash the combined aqueous phase with the organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the aqueous phase in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine from the basic aqueous phase with fresh organic solvent (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
-
Column: C18 base-deactivated column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the amine in the initial mobile phase composition.
Visualizations
Purification Workflow
Caption: General purification workflow for crude this compound.
Troubleshooting Logic for Persistent Impurities
Caption: Decision tree for addressing persistent impurities after distillation.
References
- 1. Page loading... [guidechem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 6. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 72235-58-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Chloro-3-fluorobenzylamine
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Improving Yield and Purity in the Synthesis of 4-Chloro-3-fluorobenzylamine
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-chloro-3-fluorobenzylamine. As a key intermediate in the development of various pharmaceutical agents, including DNA polymerase IIIC inhibitors, optimizing its synthesis is critical.[1] This document is designed to be a practical resource, helping you navigate common challenges and enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
The most prevalent synthetic route to 4-chloro-3-fluorobenzylamine involves the reduction of the corresponding benzonitrile (4-chloro-3-fluorobenzonitrile). The following Q&A section addresses the most common issues encountered during this transformation.
Question 1: My reaction yield is consistently low (<70%) when reducing 4-chloro-3-fluorobenzonitrile. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge and can typically be traced to three main areas: the choice and handling of the reducing agent, reaction conditions, or the workup procedure.
1. Choice of Reducing Agent:
The two primary methods for this reduction are catalytic hydrogenation and chemical reduction with a metal hydride. Each has its own set of parameters that are critical for success.
-
Chemical Hydride Reduction (e.g., LiAlH₄): Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[2][3][4] However, its high reactivity demands strict control over reaction conditions.
-
Causality: LAH reacts violently with protic solvents (like water or alcohols).[5][6] Incomplete drying of glassware, solvents, or starting material will consume the reagent, leading to an effective under-stoichiometry and incomplete reaction.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry THF or diethyl ether) and ensure your 4-chloro-3-fluorobenzonitrile starting material is dry. The reaction should be performed under an inert atmosphere (Nitrogen or Argon).[7]
-
-
Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C): This method is often preferred for its milder conditions and easier workup.[8] However, catalyst activity and reaction parameters are key.
-
Causality: Incomplete conversion can result from an inactive catalyst, insufficient hydrogen pressure, or poor mixing. A common side reaction is the formation of secondary amines, where the newly formed primary amine attacks the imine intermediate.
-
Solution: Use a fresh, active catalyst. Raney® Nickel is often effective, but ensure it has been stored and handled correctly to prevent deactivation.[9][10] Running the reaction in a solvent like acetic anhydride with a basic co-catalyst can suppress secondary amine formation and lead to high yields of the primary amine.
-
2. Reaction Conditions:
-
Temperature Control: For LAH reductions, the initial addition of the hydride to the nitrile should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. Afterward, the reaction is typically warmed to room temperature or gently heated to ensure it goes to completion.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure (this can range from atmospheric to 50 psi, depending on the specific catalyst and equipment). Proper agitation is crucial to ensure efficient mixing of the gas, liquid, and solid catalyst phases.
3. Workup Procedure:
-
Quenching LAH: The quenching of an LAH reaction is highly exothermic and can lead to product loss if not performed carefully. A Fieser workup (sequential, slow addition of water, then 15% NaOH solution, then more water) is a standard and reliable method for destroying excess LAH and precipitating aluminum salts, which can then be easily filtered off.
The following diagram illustrates a decision-making workflow for troubleshooting low yields in this synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Question 2: I'm observing significant impurities in my crude product. What are they and how can I prevent them?
Answer: The primary impurities are typically unreacted starting material, the corresponding benzyl alcohol, and secondary amine dimers.
| Impurity | Formation Mechanism | Prevention Strategy |
| 4-chloro-3-fluorobenzonitrile | Incomplete reaction due to insufficient reducing agent or short reaction time. | Use a slight excess (1.1-1.5 eq) of the hydride reagent. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
| 4-chloro-3-fluorobenzyl alcohol | Hydrolysis of the intermediate imine during workup, especially if the workup is acidic before the reduction is fully complete. | Ensure the reaction goes to completion. During LAH workup, maintain basic conditions to prevent imine hydrolysis.[2] |
| Bis(4-chloro-3-fluorobenzyl)amine | Condensation of the product amine with the intermediate imine, followed by further reduction. This is more common in catalytic hydrogenation. | Use reaction conditions that favor primary amine formation, such as hydrogenation in acetic anhydride or using a transfer hydrogenation system.[8] For LAH reduction, ensuring a slight excess of hydride can help rapidly reduce the imine before it can react with the product. |
The diagram below illustrates the desired reaction pathway versus a common side reaction.
Caption: Competing reaction pathways in nitrile reduction.
Question 3: My product streaks badly during silica gel chromatography, leading to poor separation and product loss. What are my options?
Answer: This is a classic problem when purifying basic amines on acidic silica gel. The strong interaction between the amine's lone pair and the acidic silanol groups on the silica surface causes streaking.
-
Option 1: Acid-Base Extraction (Recommended First Step): This is the most effective way to perform a bulk purification and remove non-basic impurities.[11][12]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.[13]
-
Separate the layers. The organic layer now contains neutral and acidic impurities.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any trapped organic impurities.
-
Make the aqueous layer strongly basic (pH > 12) by adding a base like 6M NaOH. This deprotonates the amine salt, making it insoluble in water.
-
Extract the now-basic aqueous layer multiple times with an organic solvent. The purified amine will move back into the organic layer.
-
Combine the organic extracts, dry with a drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
-
-
Option 2: Modified Column Chromatography: If further purification is needed after extraction, modify your chromatography conditions.
-
Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, allowing your product to elute cleanly.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are more compatible with basic compounds.[14]
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to 4-chloro-3-fluorobenzylamine? A: The two most common industrial and laboratory-scale routes start from 4-chloro-3-fluorotoluene.
-
Nitrile Reduction Route: The toluene is first brominated (e.g., with NBS) to form the benzyl bromide, which is then converted to the benzonitrile via cyanation (e.g., with NaCN). This nitrile is then reduced to the target benzylamine.
-
Direct Amination Route: The benzyl chloride/bromide is reacted directly with an ammonia source. Using aqueous ammonia can lead to mixtures of primary, secondary, and tertiary amines.[15] More controlled methods, like the Gabriel synthesis or using hexamethylenetetramine, can provide better selectivity for the primary amine.[15]
Q: What are the critical safety precautions for handling Lithium Aluminum Hydride (LAH)? A: LAH is a highly reactive and dangerous reagent that requires strict safety protocols.
-
Reactivity: It reacts violently and exothermically with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[5][7]
-
Handling: Always handle LAH in a fume hood under an inert atmosphere (N₂ or Ar).[5] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[5][7]
-
Fire Safety: Never use a water or carbon dioxide fire extinguisher on an LAH fire. A Class D fire extinguisher (for combustible metals) or dry sand should be available in the immediate vicinity.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from water and combustible materials.[5][16]
Q: What are the key safety considerations for catalytic hydrogenation with Raney® Nickel? A: Active Raney® Nickel is pyrophoric and can ignite spontaneously if allowed to dry in the air.[9]
-
Handling: Always keep the catalyst wetted, typically as a slurry in water or a suitable solvent.[10][17] Use non-sparking tools when handling.[18]
-
Fire Safety: Do not use water or CO₂ extinguishers. Use a Class D extinguisher or dry sand.[18][19]
-
Health Hazards: Nickel is a suspected carcinogen and can cause allergic skin reactions.[9][17] Avoid inhalation of dust and skin contact.
Experimental Protocols
Protocol 1: General Procedure for LAH Reduction of 4-chloro-3-fluorobenzonitrile
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (1.2 equivalents) and anhydrous THF.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Dissolve 4-chloro-3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Workup: Cautiously and slowly, add water (X mL, where X = grams of LAH used) dropwise. Follow with 15% aqueous NaOH (X mL), and then water again (3X mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate of aluminum salts should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-fluorobenzylamine. Further purification can be achieved via acid-base extraction or chromatography if necessary.
References
- 1. Page loading... [guidechem.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. davuniversity.org [davuniversity.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. biotage.com [biotage.com]
- 15. prepchem.com [prepchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fishersci.com [fishersci.com]
- 18. nj.gov [nj.gov]
- 19. RANEY NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Stability of (4-Chloro-3-fluorophenyl)methanamine in Acidic Media
Welcome to the Technical Support Center for (4-Chloro-3-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in acidic environments. Our goal is to provide you with the expertise and practical guidance to anticipate, troubleshoot, and manage these challenges effectively.
Introduction: Understanding the Inherent Reactivity
This compound, a substituted benzylamine, is a valuable building block in pharmaceutical synthesis.[1] However, like many benzylamines, its primary amine functionality introduces a potential for instability, particularly in acidic media. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation and subsequent reactions that can lead to degradation. This guide will walk you through the potential degradation pathways, provide robust troubleshooting protocols, and offer validated analytical methods to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the purity of my this compound sample when dissolved in an acidic solution. What could be the cause?
A1: The decrease in purity is likely due to acid-catalyzed degradation. Benzylamines are known to be susceptible to degradation in acidic conditions.[2] The primary amine can undergo protonation, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This can initiate a cascade of reactions leading to the formation of impurities.
Q2: What are the most probable degradation products of this compound in acidic media?
A2: Based on the general chemistry of benzylamines, the most likely degradation pathway involves hydrolysis.[2][3] This would proceed through the formation of an imine intermediate, which is then hydrolyzed to 4-chloro-3-fluorobenzaldehyde and ammonia. Further oxidation of the aldehyde could potentially lead to the formation of 4-chloro-3-fluorobenzoic acid.
Q3: How can I prevent the degradation of this compound during my reaction in an acidic medium?
A3: Preventing degradation completely might be challenging, but you can minimize it by:
-
Temperature Control: Perform your reaction at the lowest possible temperature that allows for the desired transformation.
-
Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce the exposure of the compound to acidic conditions.
-
Choice of Acid: If your reaction allows, consider using a milder acid or a buffered system to maintain a less aggressive pH.
-
Inert Atmosphere: While hydrolysis is the primary concern, oxidation can also occur.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Q4: Is the hydrochloride salt of this compound more stable?
A4: The hydrochloride salt is the protonated form of the amine. While it is generally more stable for storage as a solid,[5] dissolving it in an aqueous acidic solution will establish an equilibrium between the protonated and free amine forms, and degradation can still occur. The key factor is the presence of water and acid, which drives the hydrolysis reaction.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Multiple new peaks in HPLC chromatogram after reaction in acidic media. | Acid-catalyzed degradation of this compound. | 1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products. 2. Develop and validate a stability-indicating HPLC method (see Protocol 2) to resolve the parent compound from all degradation products.[6][7] |
| Low yield of the desired product when using this compound as a starting material in an acidic reaction. | Consumption of the starting material through degradation pathways. | 1. Optimize reaction conditions (lower temperature, shorter reaction time). 2. Consider adding the amine slowly to the reaction mixture to minimize its concentration at any given time. |
| Discoloration of the reaction mixture (e.g., turning yellow or brown). | Formation of chromophoric degradation products, potentially from oxidation or polymerization. | 1. Ensure the reaction is carried out under an inert atmosphere. 2. Analyze the colored byproducts by LC-MS to identify their structures.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
This protocol outlines a systematic approach to intentionally degrade this compound to identify potential degradation products and understand its stability profile, in accordance with ICH guidelines.[9][10]
Objective: To generate degradation products of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
In a separate vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
Keep both vials at room temperature for 24 hours.
-
If no degradation is observed, the solutions can be heated to 60°C for a defined period (e.g., 2, 4, 8, 24 hours), monitoring the degradation at each time point.[4]
-
-
Neutralization: After the desired time, cool the solutions to room temperature and carefully neutralize them with an equivalent amount of NaOH to a pH of ~7.
-
Sample Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.
Data Interpretation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks indicates the formation of degradation products. The peak area of the parent compound will decrease in the stressed samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[1][11]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Initial Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Optimization: Inject the stressed samples from Protocol 1. If co-elution is observed, optimize the gradient, mobile phase composition, pH, and column temperature to achieve baseline separation of all peaks.
-
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizing Degradation and Workflows
Diagram 1: Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed pathway for acid-catalyzed degradation.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for investigating stability issues.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. tsijournals.com [tsijournals.com]
Removing impurities from a 4-chloro-3-fluorobenzylamine reaction mixture
Welcome to the technical support center for challenges related to the synthesis and purification of 4-chloro-3-fluorobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we address common impurities and provide robust troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles.
Introduction: The Synthetic Landscape
4-Chloro-3-fluorobenzylamine is a key building block in the synthesis of numerous pharmaceutical and agrochemical agents.[1] It is most commonly synthesized via the reduction of 4-chloro-3-fluorobenzonitrile. While seemingly straightforward, this reduction can be fraught with challenges, leading to a mixture of products that complicate downstream applications. The purity of 4-chloro-3-fluorobenzylamine is paramount to ensure the desired reactivity and avoid the introduction of deleterious byproducts in subsequent synthetic steps.
This guide will dissect the common issues encountered during the purification of 4-chloro-3-fluorobenzylamine and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture shows multiple spots on TLC after reduction of 4-chloro-3-fluorobenzonitrile. What are the likely impurities?
Answer:
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate is a common observation and points to a mixture of the desired product and several potential impurities. The identity of these impurities is largely dependent on the reduction method employed (e.g., catalytic hydrogenation or metal hydride reduction).
Here's a breakdown of the most probable impurities:
-
Unreacted Starting Material: 4-chloro-3-fluorobenzonitrile. This is often the case with incomplete reactions.
-
Intermediate Imine: The partially reduced intermediate, N-(4-chloro-3-fluorobenzylidene)-4-chloro-3-fluorobenzylamine, can be present.
-
Secondary Amine (Dimer): Bis(4-chloro-3-fluorobenzyl)amine may form through the condensation of the intermediate imine with the final product amine.[2][3][4]
-
Hydrolysis Products: If the reaction or work-up is not strictly anhydrous, especially when using metal hydrides like LiAlH₄, you may form 4-chloro-3-fluorobenzamide or 4-chloro-3-fluorobenzoic acid.
-
Dehalogenated Byproducts: In catalytic hydrogenation, particularly with palladium catalysts, reductive dehalogenation can occur, leading to the formation of 3-fluorobenzylamine.[5][6][7]
To confirm the identity of these spots, co-spotting with the starting material is a good first step. Further characterization using techniques like LC-MS or GC-MS is recommended for a definitive identification of the impurities.
Question 2: How can I remove unreacted 4-chloro-3-fluorobenzonitrile from my product?
Answer:
Separating the unreacted nitrile from the desired primary amine is a crucial purification step. The significant difference in the basicity of the amine and the neutrality of the nitrile allows for a straightforward separation using acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic 4-chloro-3-fluorobenzylamine will react with the acid to form the corresponding hydrochloride salt, which is soluble in the aqueous layer. The unreacted nitrile will remain in the organic layer.
-
Separation: Separate the two layers. The aqueous layer now contains your product as the hydrochloride salt, while the organic layer contains the unreacted nitrile and other non-basic impurities.
-
Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base, such as a 2M sodium hydroxide (NaOH) solution, until the pH is basic (pH > 10). This will deprotonate the hydrochloride salt, regenerating the free amine which will typically precipitate or form an oily layer. Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified 4-chloro-3-fluorobenzylamine.
| Parameter | Recommendation |
| Acidic Solution | 1M HCl |
| Basic Solution | 2M NaOH |
| Organic Solvent | Ethyl Acetate or Dichloromethane |
| Final pH | > 10 |
Question 3: I suspect the formation of a secondary amine dimer. How can I remove it?
Answer:
The secondary amine, bis(4-chloro-3-fluorobenzyl)amine, is a common byproduct in nitrile reductions.[2][3][4] Its physical properties are often very similar to the desired primary amine, making separation by simple extraction challenging. In this case, flash column chromatography is the most effective purification technique.
Caption: Workflow for chromatographic purification.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |
| Detection | UV (254 nm) and/or a potassium permanganate stain |
The primary amine is more polar and will have a lower Rf value on TLC compared to the less polar secondary amine dimer.
Question 4: My catalytic hydrogenation reaction is producing a significant amount of dehalogenated byproduct. How can I minimize this?
Answer:
Reductive dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated aromatic compounds, especially with palladium catalysts.[5][6][7] The C-Cl bond can be susceptible to hydrogenolysis. To mitigate this, several strategies can be employed:
-
Catalyst Choice: Consider using a different catalyst. Platinum-based catalysts (e.g., PtO₂) or rhodium-on-carbon may be less prone to causing dehalogenation compared to palladium-on-carbon.
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can promote hydrogenolysis. Try running the reaction at a lower pressure.
-
Lower Temperature: Elevated temperatures can also increase the rate of dehalogenation.
-
-
Acidic Additives: The presence of a small amount of a strong acid can sometimes suppress dehalogenation by protonating the substrate and modifying the catalyst surface.[8] However, this should be approached with caution as it can also affect the catalyst activity.
Caption: Decision tree for minimizing dehalogenation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Technical Support Center: Preventing Dimer Formation in Reactions with (4-Chloro-3-fluorophenyl)methanamine
Welcome to the technical support guide for managing reactions involving (4-Chloro-3-fluorophenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile primary benzylamine. A common challenge encountered during its use is the formation of dimeric impurities, which can significantly lower reaction yields and complicate purification. This guide provides an in-depth analysis of the causes of dimer formation and offers robust troubleshooting and prevention strategies.
Frequently Asked Questions: Understanding Dimer Formation
This section addresses the fundamental questions regarding the "what" and "why" of dimer formation.
Q1: What exactly is "dimer formation" in the context of this compound reactions?
Dimer formation refers to a class of side reactions where two molecules of the this compound starting material, or a derivative thereof, react with each other to form an unwanted larger molecule (a dimer). These impurities are typically higher in molecular weight and can present similar polarities to the desired product, making them difficult to remove. The two most prevalent types of dimers are:
-
Imine Dimer: Formed through oxidative self-condensation. This results in a molecule containing a carbon-nitrogen double bond (C=N).
-
Secondary Amine "Dimer": This is more accurately described as a di-alkylation product. It occurs when the nitrogen atom of this compound reacts with two molecules of an electrophile or a linking reagent, effectively creating a dimeric structure bridged by the electrophile.
Q2: What are the primary chemical mechanisms that lead to dimer formation?
Understanding the underlying mechanisms is critical for designing effective preventative measures. There are two main pathways that researchers must be aware of.
-
Pathway A: Oxidative Self-Condensation to an Imine: Primary amines, especially benzylamines, are susceptible to oxidation.[1] Trace oxygen, metal catalysts, or other oxidizing agents can convert a molecule of this compound into its corresponding aldehyde. This aldehyde is highly electrophilic and will rapidly react with a second, unreacted molecule of the nucleophilic starting amine to form an imine (also known as a Schiff base).[2][3]
-
Pathway B: Over-Alkylation: In reactions involving an alkylating agent (e.g., an alkyl halide), the primary amine first reacts to form a mono-alkylated secondary amine. Crucially, this secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards a second molecule of the alkylating agent.[4] This leads to the formation of undesired di-alkylated products.
Caption: Key mechanistic pathways leading to dimer formation.
Troubleshooting Guide: Identifying and Solving Dimerization Issues
This section is structured to help you diagnose and resolve dimer-related problems observed during your experiment.
Issue: My reaction crude (TLC/LC-MS/NMR) shows a significant, higher molecular weight byproduct consistent with a dimer.
This is the most common manifestation of the problem. The appropriate solution depends on the likely cause.
| Potential Cause | Diagnostic Clues | Suggested Solutions & Scientific Rationale |
| Oxidative Self-Condensation | Reaction turns yellow/brown. Byproduct mass corresponds to (2 x Starting Material - 2H). | 1. Maintain an Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This displaces oxygen, the primary culprit for the initial oxidation step. 2. Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degas solvents by sparging with an inert gas, or by using a freeze-pump-thaw technique for sensitive reactions. 3. Purify Starting Material: If the this compound has been stored for a long time, it may already contain aldehyde impurities. Consider purification by vacuum distillation or conversion to its HCl salt and back-extraction to ensure high purity.[1] |
| Over-Alkylation | Reaction involves an alkylating agent (e.g., alkyl halide). Byproduct mass corresponds to (Starting Material + 2 x Alkyl Group). | 1. Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to increase the probability that the electrophile reacts with the more abundant starting material.[4] 2. Slow Addition of Electrophile: Add the alkylating agent slowly via a syringe pump. This keeps its instantaneous concentration low, favoring the initial mono-alkylation and minimizing the subsequent reaction with the more nucleophilic secondary amine product.[5] 3. Lower Reaction Temperature: Reducing the temperature will decrease the rate of both alkylation steps, but it will disproportionately affect the faster second alkylation, thereby improving selectivity.[4] 4. Solvent Choice: Experiment with less polar aprotic solvents. Highly polar solvents can stabilize the charged transition state of the SN2 reaction, accelerating it and potentially reducing selectivity.[4] |
Proactive Prevention: Advanced Protocols for Dimer-Free Synthesis
For critical applications where high purity is paramount, a proactive approach is superior to troubleshooting. The following strategies are designed to prevent dimer formation from the outset.
Strategy 1: Amine Protection-Deprotection
The most robust method to prevent any side reactions at the nitrogen center is to temporarily "protect" it.[6] By converting the nucleophilic amine into a non-nucleophilic group, such as a carbamate, you can perform other chemical transformations on your molecule without fear of dimerization or other N-centered side reactions.[7][8]
When to Use:
-
When using highly reactive electrophiles.
-
In multi-step syntheses where the amine's basicity or nucleophilicity could interfere with subsequent steps.
-
When harsh reaction conditions (strong bases, high temperatures) are required.
| Protecting Group | Abbreviation | Protection Reagent | Typical Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl in Dioxane) | Stable to bases, hydrogenation. Easy removal.[9] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acids, bases. Orthogonal to Boc.[8] |
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or use an aqueous solution of sodium bicarbonate.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water. If using an organic solvent, separate the layers. Wash the organic layer with saturated aqueous NH₄Cl, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting Boc-protected amine is often pure enough for the next step, or it can be further purified by flash column chromatography.
Caption: General workflow for an amine protection strategy.
Strategy 2: Reductive Amination for Controlled N-Alkylation
If the goal is to form a new C-N bond (N-alkylation), direct alkylation with alkyl halides is often problematic due to over-alkylation.[3] Reductive amination is a superior, highly controlled alternative that produces mono-alkylated products with minimal risk of dimerization.[10] The process involves first forming an imine in situ by reacting the amine with an aldehyde or ketone, which is then immediately reduced to the target amine by a mild reducing agent.
When to Use:
-
For the synthesis of secondary amines from primary amines.
-
When direct alkylation gives low yields or complex product mixtures.
-
When the corresponding aldehyde or ketone is readily available.
-
Setup: To a round-bottom flask, add the desired aldehyde or ketone (1.0 eq) and this compound (1.1 eq).
-
Solvent: Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A dehydrating agent like anhydrous MgSO₄ can be added to drive this equilibrium.
-
Reduction: Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reagent is preferred as it is less basic and reduces imines much faster than carbonyls.[3]
-
Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-18 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Unexpected Byproducts in 4-Chloro-3-Fluorobenzylamine Reactions
Welcome to the technical support center for 4-chloro-3-fluorobenzylamine. This versatile building block is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] However, its reactivity, characteristic of a primary benzylamine, can sometimes lead to the formation of unexpected byproducts, complicating downstream processes and impacting yield and purity.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, characterizing, and mitigating the formation of these impurities. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - Proactive Troubleshooting
This section addresses common issues encountered during reactions involving 4-chloro-3-fluorobenzylamine.
Q1: What are the most common types of byproducts I should anticipate in my reactions?
A: Based on the reactivity profile of primary benzylamines, the most prevalent byproducts arise from three main pathways:
-
Over-alkylation: In reactions where the amine is alkylated (e.g., with an alkyl halide), the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction, forming a tertiary amine. For 4-chloro-3-fluorobenzylamine, this would be the N,N-bis(4-chloro-3-fluorobenzyl)amine.[2]
-
Oxidative Dimerization: Benzylamines can be susceptible to oxidation, especially in the presence of air or certain reagents.[3] This can lead to the formation of the corresponding imine, N-(4-chloro-3-fluorobenzylidene)-1-(4-chloro-3-fluorophenyl)methanamine, through a condensation reaction between two molecules of the starting amine (one of which is oxidized to the aldehyde).
-
Reaction with Carbonyls: If your reaction involves carbonyl compounds (aldehydes or ketones), imine formation is an expected and often desired reaction. However, trace carbonyl impurities in solvents (e.g., acetone) can also lead to the formation of small amounts of imine byproducts.[4]
Q2: My reaction mixture has developed a yellow or brown color. What is the likely cause?
A: Discoloration often points towards oxidation or degradation pathways. The formation of conjugated imine species or other minor oxidation products can introduce color. It is crucial to ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if you observe this issue, especially if the reaction is sensitive or runs for an extended period.
Q3: How can I minimize the formation of the over-alkylated secondary amine byproduct?
A: The key to preventing this common side reaction is to manipulate the reaction kinetics to favor the primary amine's reaction.[2][5]
-
Stoichiometry Control: Use a significant excess of 4-chloro-3-fluorobenzylamine relative to the alkylating agent. This increases the probability that the alkylating agent will encounter a molecule of the primary amine rather than the newly formed secondary amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, further reducing the chance of the secondary amine competing for it.
Q4: Are the chloro- and fluoro- substituents on the aromatic ring reactive?
A: Under typical synthetic conditions (e.g., alkylations, acylations, reductive aminations), the C-Cl and C-F bonds on the aromatic ring are robust and non-reactive. Nucleophilic aromatic substitution of these halogens would require harsh conditions (high heat, strong base) or a highly activated aromatic system, which is not the case here. Similarly, dehalogenation typically requires specific catalytic conditions (e.g., palladium on carbon with a hydrogen source) and is unlikely to be an accidental byproduct pathway in most standard transformations.[6][7]
Part 2: Troubleshooting Guide - Reactive Impurity Identification
This section provides a structured approach to handling unexpected results observed during your experiment.
Scenario 1: My TLC/LC analysis shows a major, less polar spot than my product.
-
Observation: A new spot appears on the TLC plate with a higher Rf value than the product. In reverse-phase LC, it would have a longer retention time.
-
Probable Cause: This often indicates the formation of a larger, less polar molecule. The most likely candidate is the N,N-bis(4-chloro-3-fluorobenzyl)amine (the over-alkylation product) or the imine dimer.
-
Troubleshooting Steps:
-
Isolate the Impurity: Perform column chromatography to isolate a sufficient quantity of the byproduct for characterization.
-
Mass Spectrometry: Obtain a mass spectrum (LC-MS or direct infusion).
-
An [M+H]⁺ ion at m/z ≈ 316.03 suggests the secondary amine dimer .
-
An [M+H]⁺ ion at m/z ≈ 314.02 suggests the imine dimer .
-
-
NMR Spectroscopy:
-
¹H NMR: For the secondary amine, you will see a characteristic singlet for the four benzylic protons (CH₂) around 3.8 ppm and a broad singlet for the N-H proton. For the imine, you would expect to see a singlet for the imine proton (CH=N) downfield (around 8.3 ppm) and a singlet for the benzylic protons (CH₂) around 4.8 ppm.
-
¹⁹F NMR: A single resonance confirms the symmetrical nature of the dimer.
-
-
Scenario 2: My final product yield is low, and I see a complex mixture of new peaks in my LC-MS.
-
Observation: The reaction does not go to completion, and the chromatogram shows multiple small peaks alongside unreacted starting material and the desired product.
-
Probable Cause: This could indicate a degradation pathway or reactions with solvents or impurities in the reagents. The starting material itself might be impure.[8]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the reaction, run a TLC and NMR of your 4-chloro-3-fluorobenzylamine. It should be a single spot and show clean NMR signals. If not, purification (e.g., vacuum distillation) may be necessary.
-
Analyze Crude Reaction Mixture by LC-MS: Instead of working up the entire reaction, inject a small, quenched aliquot into an LC-MS. This provides a snapshot of all soluble components. Look at the masses of the major byproducts. Do they correspond to reactions with the solvent or other reagents?
-
Run a Control Reaction: Set up a control experiment where you stir the starting material in the solvent at the reaction temperature without the other reagents. If new spots form, the issue lies with solvent stability or thermal degradation.
-
Part 3: Systematic Workflow for Impurity Characterization
When an unknown byproduct is detected, a systematic analytical approach is required for full structural elucidation. This is crucial for regulatory filings and ensuring the safety and efficacy of the final compound.[9][10]
Caption: Workflow for identifying and characterizing an unknown byproduct.
Experimental Protocol: Isolation and Analysis
-
Isolation by Column Chromatography:
-
Concentrate the crude reaction mixture onto a small amount of silica gel.
-
Load onto a silica column packed with an appropriate non-polar solvent (e.g., hexanes).
-
Elute with a gradient of a more polar solvent (e.g., ethyl acetate), starting with a low concentration and gradually increasing it.
-
Collect fractions and analyze by TLC to identify those containing the pure impurity.
-
Combine and evaporate the solvent under reduced pressure.
-
-
Characterization by Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Develop a method to assess the purity of the isolated byproduct.[11]
-
Mass Spectrometry (MS): Use techniques like GC-MS or LC-MS to determine the molecular weight.[12] For an exact mass and molecular formula, submit the sample for High-Resolution Mass Spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. These are the most powerful tools for unambiguous structure determination.[13]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to confirm the presence or absence of key functional groups (e.g., N-H stretch for amines, C=N stretch for imines).[10]
-
Part 4: Data Reference Table
This table provides calculated and expected analytical data for 4-chloro-3-fluorobenzylamine and its most common byproducts to aid in identification.
| Compound Name | Structure | Molecular Formula | Exact Mass (m/z) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| 4-Chloro-3-fluorobenzylamine | Cl/F-Ar-CH₂NH₂ | C₇H₇ClFN | 159.03 | ~1.6 (s, 2H, NH₂), ~3.8 (s, 2H, CH₂), 7.0-7.3 (m, 3H, Ar-H) |
| N,N-bis(4-chloro-3-fluorobenzyl)amine | (Cl/F-Ar-CH₂)₂NH | C₁₄H₁₁Cl₂F₂N | 316.02 | ~1.9 (br s, 1H, NH), ~3.8 (s, 4H, CH₂), 7.0-7.3 (m, 6H, Ar-H) |
| N-(4-chloro-3-fluorobenzylidene)-1-(4-chloro-3-fluorophenyl)methanamine | Cl/F-Ar-CH=N-CH₂-Ar-F/Cl | C₁₄H₉Cl₂F₂N | 314.01 | ~4.8 (s, 2H, CH₂), 7.1-7.7 (m, 6H, Ar-H), ~8.3 (s, 1H, CH=N) |
Note: Actual chemical shifts can vary based on solvent and concentration.
By understanding the inherent reactivity of 4-chloro-3-fluorobenzylamine and employing a systematic approach to troubleshooting and analysis, researchers can effectively manage the formation of unexpected byproducts, leading to more efficient, robust, and reliable synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 6. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 12. benchchem.com [benchchem.com]
- 13. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing Solvent Systems for Chromatography of (4-Chloro-3-fluorophenyl)methanamine
Welcome to the technical support center for the chromatographic analysis of (4-Chloro-3-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent systems and troubleshooting common issues encountered during the separation of this compound. As a halogenated aromatic amine, this compound presents unique challenges that require a systematic and well-understood approach to method development.
Analyte at a Glance: Physicochemical Properties
Understanding the physicochemical properties of this compound is the foundation for developing a robust chromatographic method. Its basic nature, conferred by the primary amine group, and its moderate polarity, influenced by the chloro and fluoro substituents, dictate its behavior in both reversed-phase and normal-phase systems.
| Property | Value / Description | Implication for Chromatography |
| Molecular Formula | C₇H₇ClFN[1] | --- |
| Molecular Weight | 159.59 g/mol [1] | --- |
| Predicted pKa | 8.59 ± 0.10[2][3] | The primary amine is basic. Mobile phase pH will be a critical parameter for controlling retention and peak shape in reversed-phase HPLC.[4][5][6] |
| Physical Form | Colorless to light yellow liquid[2] | --- |
| Polarity | Moderately polar basic compound | Suitable for both reversed-phase and normal-phase chromatography, although peak shape can be a challenge.[7][8][9] |
| Solubility | Soluble in polar organic solvents[10] | Good solubility in common HPLC mobile phase components like methanol and acetonitrile. |
Frequently Asked Questions (FAQs)
This section addresses common initial questions to guide your method development process.
Q1: What are the recommended starting conditions for reversed-phase HPLC analysis?
A1: For initial screening in reversed-phase chromatography, a C18 column is a robust starting point. Due to the basic nature of the analyte (pKa ≈ 8.59), controlling the mobile phase pH is crucial to prevent peak tailing.[2][3]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5-3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Rationale: At a low pH (well below the analyte's pKa), the primary amine group is fully protonated (ionized), which minimizes its interaction with residual acidic silanols on the silica surface of the column, thereby reducing peak tailing.[11][12][13]
Q2: Can I use a high pH mobile phase for reversed-phase HPLC?
A2: Yes, a high pH mobile phase is a viable alternative. At a pH of 10 or higher (at least 1.5-2 pH units above the analyte's pKa), the amine will be in its neutral, non-ionized form.[5] This approach can also yield excellent peak shape and offers a different selectivity profile compared to low pH methods.
-
Column: A pH-stable column is required (e.g., hybrid silica, CSH, or BEH technology columns).[8][14]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate or Ammonium Formate in Water, adjusted to pH 10 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile or Methanol.
Rationale: In its neutral state, the analyte exhibits increased retention due to stronger hydrophobic interactions with the stationary phase and avoids interactions with silanols, which are also deprotonated at high pH.
Q3: When should I consider normal-phase or HILIC chromatography?
A3: Normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) should be considered if you are dealing with very polar impurities that are not well-retained in reversed-phase or if you need an orthogonal separation technique for purity confirmation.[15]
-
Normal-Phase (NP):
-
Mobile Phase: A non-polar solvent like Hexane or Heptane with a polar modifier like Isopropanol or Ethanol.[17][18]
-
Challenge: The basic amine can interact very strongly with the acidic silica surface, potentially leading to irreversible adsorption or extreme peak tailing.[19] The addition of a small amount of a basic additive, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase is often necessary to improve peak shape.[19]
-
HILIC:
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: My peak for this compound shows significant tailing (Tailing Factor > 1.5) on a C18 column with a methanol/water mobile phase. What is the cause and how can I fix it?
A: The primary cause of peak tailing for basic compounds like this is secondary interactions between the protonated amine group and ionized silanol groups on the silica surface of the HPLC column. [13][20][21] At a neutral pH, the amine is partially protonated, and the silanols are partially deprotonated, leading to a strong, undesirable ion-exchange interaction that causes the peak to tail.
Solution Workflow:
A troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Control the Mobile Phase pH (Most Effective Solution):
-
Low pH Approach: Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will bring the pH to approximately 2.5-3.0.[22] At this pH, the amine is fully protonated (positive charge) and the silanols are protonated (neutral), which minimizes the unwanted interaction.[11]
-
High pH Approach: If low pH is not successful or if you need different selectivity, switch to a high pH mobile phase (pH > 10). Crucially, you must use a column specifically designed for high pH stability. A mobile phase of 10 mM ammonium bicarbonate is a good starting point. This ensures the amine is in its neutral form, avoiding silanol interactions.
-
-
Use a High-Purity, End-Capped Column:
-
Modern columns are made with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, it may have more active silanols. Switching to a newer, high-purity, fully end-capped column can significantly improve peak shape.[21]
-
-
Consider a Column with Alternative Chemistry:
-
Add a Competing Base (Use with Caution):
-
Adding a small amount of a competing amine, such as 0.1% triethylamine (TEA), to the mobile phase can sometimes help.[12] The TEA will interact with the active silanol sites, effectively shielding the analyte from them. However, TEA can be difficult to flush from a column and may suppress ionization if you are using mass spectrometry (MS) detection. This is now considered a less modern approach but can be effective.[12]
-
Problem 2: Inconsistent Retention Times in Reversed-Phase HPLC
Q: The retention time of my analyte is shifting between injections and between different days. What could be causing this?
A: Inconsistent retention times for an ionizable compound like this compound are almost always due to poor control of the mobile phase pH, especially if the pH is close to the analyte's pKa. [4] A small change in pH in this region can cause a large change in the degree of ionization, which directly impacts retention time.[4][6]
Solution Checklist:
-
Buffer Selection and Preparation:
-
Are you using a buffer? If you are only using additives like formic acid, the buffering capacity is weak. For maximum reproducibility, use a formal buffer system (e.g., phosphate or formate).
-
Is the buffer pKa appropriate? A buffer is most effective within ±1 pH unit of its pKa. For example, a formate buffer (pKa ~3.75) is excellent for controlling pH in the 2.7-4.7 range.
-
Is the buffer concentration sufficient? A buffer concentration of 10-25 mM is typically adequate to provide stability.[11]
-
Are you preparing the mobile phase consistently? Ensure you are using the same procedure to prepare your mobile phase every time. Always measure components by volume or weight and mix thoroughly.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. A minimum of 10-15 column volumes is recommended. If you are changing from a different mobile phase system (especially from neutral to acidic), extended equilibration is necessary.
-
-
Temperature Control:
-
Use a column thermostat. Fluctuations in ambient temperature can cause shifts in retention time. A stable temperature of 25°C or 30°C is recommended.
-
-
Mobile Phase Composition:
-
If using a gradient, ensure the pump is mixing the solvents accurately. Perform a pump calibration or diagnostic test if you suspect issues.
-
Decision tree for troubleshooting retention time instability.
References
- 1. Benzenemethanamine, 4-chloro-3-fluoro- | CymitQuimica [cymitquimica.com]
- 2. 4-CHLORO-3-FLUOROBENZYLAMINE price,buy 4-CHLORO-3-FLUOROBENZYLAMINE - chemicalbook [chemicalbook.com]
- 3. 4-CHLORO-3-FLUOROBENZYLAMINE | 72235-58-6 [chemicalbook.com]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 8. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. CAS 72235-58-6: 4-Chloro-3-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. hawachhplccolumn.com [hawachhplccolumn.com]
- 17. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. biotage.com [biotage.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. chromtech.com [chromtech.com]
- 22. agilent.com [agilent.com]
- 23. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Guide to (4-Chloro-3-fluorophenyl)methanamine and Other Fluorinated Benzylamines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential. Among the myriad of fluorinated building blocks, substituted benzylamines are of particular interest due to their prevalence in a wide range of biologically active compounds. This guide provides an in-depth, objective comparison of (4-Chloro-3-fluorophenyl)methanamine with its regioisomers and other related fluorinated benzylamines, supported by experimental data to inform rational drug design and development.
Introduction: The Significance of Fluorine in Benzylamine Scaffolds
The introduction of fluorine and chlorine atoms onto a benzylamine framework can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its specific substitution pattern, serves as a valuable synthon in the development of novel therapeutics. For instance, it is a key intermediate in the synthesis of DNA polymerase IIIC inhibitors and compounds that regulate the eIF2B signaling pathway, which is implicated in various diseases.[1] This guide will delve into a comparative analysis of this compound against its structural isomers and other fluorinated analogues to elucidate the impact of substituent positioning on key molecular properties and biological activity.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle change in the position of fluorine and chlorine atoms on the phenyl ring can lead to significant differences in the physicochemical properties of benzylamine derivatives. These differences, in turn, can have a profound impact on their behavior in biological systems.
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Benzylamines
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa (Predicted) | logP (Predicted) |
| This compound | C₇H₇ClFN | 159.59 | 216.5 ± 25.0 | 1.270 ± 0.06 | 8.59 ± 0.10 | 1.85 | |
| (3-Chloro-4-fluorophenyl)methanamine | C₇H₇ClFN | 159.59 | 212.9 ± 25.0 | 1.283 | 8.26 ± 0.10 | 1.5 | |
| (2-Chloro-5-fluorophenyl)methanamine | C₇H₇ClFN | 159.59 | 212.9 ± 25.0 | 1.283 | 8.26 ± 0.10 | 1.5 | |
| 4-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | 79-82 (15 mmHg) | 1.229 | 8.60 ± 0.10 | 1.66 |
Note: Predicted pKa and logP values are computationally derived and may differ from experimental values. Structures are linked to their respective PubChem entries.
Expertise & Experience: The data presented in Table 1 highlights the subtle yet significant impact of isomeric substitution. For instance, the predicted pKa values suggest that the basicity of the amine is influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of fluorine and chlorine generally reduces the basicity of the amine compared to unsubstituted benzylamine. The position of these substituents relative to the aminomethyl group dictates the extent of this effect through inductive and resonance contributions. Similarly, the predicted logP values, a measure of lipophilicity, vary among the isomers. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility of these fluorinated benzylamines is a crucial consideration for their application in research and development. Generally, these compounds are synthesized from the corresponding substituted benzaldehydes or benzonitriles.
Comparative Synthesis Workflow
Caption: General synthetic routes to fluorinated benzylamines.
Expertise & Experience: The choice of synthetic route often depends on the availability of starting materials and the desired scale of production. For example, a common method for the synthesis of 4-(Trifluoromethyl)benzylamine involves the reduction of 4-(trifluoromethyl)benzaldehyde oxime.[2] A detailed protocol involves dissolving the oxime in methanol, followed by the addition of hydrogen chloride and a catalyst, and then reacting under hydrogen pressure.[2] Another approach is the reduction of the corresponding benzonitrile. The reactivity of these benzylamines in subsequent reactions, such as N-alkylation or acylation, is also influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing fluorine and chlorine atoms can decrease the nucleophilicity of the amine, potentially requiring more forcing reaction conditions compared to non-halogenated analogues.
Biological Activity: A Focus on Monoamine Oxidase Inhibition
Fluorinated benzylamines have been investigated for their potential as inhibitors of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters.[3] The inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Further research on fluorinated chalcone derivatives containing a fluorobenzyl ether moiety has shown potent and selective MAO-B inhibition.[5][6] For example, (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one exhibited a very low IC₅₀ value of 0.0053 μM for MAO-B.[5] This highlights the potential of incorporating fluorinated benzylamine substructures into larger molecules to achieve high inhibitory potency.
The cytotoxic effects of fluorinated compounds are also an area of active research. Studies on fluorinated analogues of natural products have shown that the introduction of fluorinated benzyl substituents can, in some cases, lead to a remarkable increase in cytotoxicity against cancer cell lines.[7] This underscores the importance of evaluating the biological activity profile of these compounds comprehensively.
Experimental Protocols
To facilitate further research and ensure the reproducibility of results, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Synthesis of a Fluorinated Benzylamine via Reductive Amination
This protocol provides a general procedure for the synthesis of a fluorinated benzylamine from the corresponding benzaldehyde.
Materials:
-
Substituted fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Oxime Formation: Dissolve the substituted fluorobenzaldehyde (1 equivalent) in methanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Reduction: Filter off the drying agent and concentrate the filtrate to obtain the crude oxime. Dissolve the crude oxime in methanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitor by TLC).
-
Final Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to yield the pure fluorinated benzylamine.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a benzylamine derivative.
Materials:
-
Fluorinated benzylamine sample (approx. 20 mg)
-
Methanol-water mixture (e.g., 1:9 v/v)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh the benzylamine sample and dissolve it in the methanol-water mixture.
-
Acidification: Add a slight excess of the standardized HCl solution to ensure the amine is fully protonated.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition. Ensure the solution is well-stirred throughout the titration.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point where half of the amine has been neutralized. Alternatively, a Gran plot or derivative plot can be used for more accurate determination of the equivalence point.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other fluorinated benzylamines, highlighting the influence of fluorine substitution on their physicochemical properties, synthesis, and potential biological activities. The data presented underscores the importance of considering the precise placement of fluorine and other substituents in the design of new drug candidates.
While this guide offers a solid foundation, there is a clear need for more direct, head-to-head comparative studies. Specifically, experimentally determined pKa and logP values for a broader range of isomers would provide more accurate insights into their electronic and lipophilic characteristics. Furthermore, systematic screening of these compounds against a panel of biological targets, such as MAO-A and MAO-B, would be invaluable for elucidating clear structure-activity relationships.
As a Senior Application Scientist, I encourage researchers to utilize the information and protocols herein as a starting point for their investigations into this promising class of compounds. The continued exploration of fluorinated benzylamines will undoubtedly lead to the discovery of novel and improved therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 3. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Efficacy of (4-Chloro-3-fluorophenyl)methanamine Derivatives: A Comparative Guide for Preclinical Anticancer Screening
In the landscape of modern drug discovery, the pursuit of novel small molecules with potent and selective biological activity is paramount. The (4-Chloro-3-fluorophenyl)methanamine scaffold has emerged as a promising starting point for the synthesis of compounds with diverse therapeutic potential, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of derivatives from this chemical series, with a specific focus on their potential as anticancer agents.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will present a head-to-head comparison of a hypothetical test compound, CFPM-Derivative 1 , against a known multi-kinase inhibitor, Sorafenib , a standard-of-care in certain cancers. This comparative approach provides essential context for evaluating the potency and potential mechanisms of action of novel chemical entities.
The Strategic Approach to Validation: A Multi-Pillar Assessment
To rigorously assess the anticancer potential of CFPM-Derivative 1, a multi-pronged approach is essential. We will investigate its effects on cell viability, its ability to induce programmed cell death (apoptosis), and its potential mechanism of action through kinase inhibition. This tiered strategy allows for a comprehensive evaluation, from broad cytotoxic effects to more specific molecular interactions.[3][4][5]
Caption: A tiered experimental workflow for validating anticancer activity.
Tier 1: Assessing Cellular Impact
The initial phase of our investigation focuses on the direct impact of CFPM-Derivative 1 on cancer cells. We aim to answer two fundamental questions: Does the compound kill cancer cells, and if so, is it through a controlled, apoptotic process?
Experiment 1: Cell Viability and Cytotoxicity Profiling
The first step is to determine the concentration-dependent effect of CFPM-Derivative 1 on the proliferation and viability of a relevant cancer cell line (e.g., HepG2 liver carcinoma or A549 lung carcinoma). The XTT assay is a robust colorimetric method for this purpose.[6][7] It measures the metabolic activity of viable cells, which is proportional to the number of living cells.[8][9]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CFPM-Derivative 1 and the comparator, Sorafenib (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a no-cell control.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[6]
-
Incubation with XTT: Add the XTT working solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[7]
-
Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate dose-response curves and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for both compounds.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| CFPM-Derivative 1 | HepG2 | Experimental Value |
| Sorafenib | HepG2 | Experimental Value |
| CFPM-Derivative 1 | A549 | Experimental Value |
| Sorafenib | A549 | Experimental Value |
Experiment 2: Quantifying Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death.[10] Caspases are a family of proteases that are central to this process.[11] The Caspase-Glo® 3/7 Assay provides a sensitive and straightforward method to measure the activity of executioner caspases-3 and -7.[12][13]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells with CFPM-Derivative 1 and Sorafenib at their respective IC50 and 2x IC50 concentrations for 24 hours in a white-walled 96-well plate.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[14] Add the reagent to each well in a 1:1 ratio with the cell culture medium.[13]
-
Incubation: Incubate the plate at room temperature for 1-2 hours. The reagent lyses the cells and contains a pro-luminescent caspase-3/7 substrate.[15] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Data Presentation: Comparative Apoptosis Induction
| Compound | Concentration | Fold-Change in Caspase-3/7 Activity |
| CFPM-Derivative 1 | IC50 | Experimental Value |
| CFPM-Derivative 1 | 2x IC50 | Experimental Value |
| Sorafenib | IC50 | Experimental Value |
| Sorafenib | 2x IC50 | Experimental Value |
Tier 2: Unraveling the Mechanism of Action
If CFPM-Derivative 1 demonstrates potent cytotoxic and pro-apoptotic activity, the next logical step is to investigate its molecular mechanism. Given that many fluorophenyl-containing compounds exhibit kinase inhibitory activity, a kinase inhibition assay is a rational choice.[2][16][17]
Experiment 3: Kinase Inhibition Profiling
This experiment aims to determine if CFPM-Derivative 1 directly inhibits the activity of one or more protein kinases. An in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay, can be used. This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.[18]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Dilution: Prepare a serial dilution of CFPM-Derivative 1 in DMSO.[18]
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., KDR, a target of Sorafenib), its substrate, and ATP in a kinase assay buffer.
-
Inhibitor Incubation: Add the diluted CFPM-Derivative 1 or a control inhibitor (Staurosporine or Sorafenib) to the wells and incubate to allow for binding to the kinase.[18]
-
Initiate Kinase Reaction: Start the reaction by adding the substrate/ATP mixture and incubate at 30°C.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction.[19]
-
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value for kinase inhibition.
Data Presentation: Kinase Inhibitory Potency
| Compound | Kinase Target | IC50 (nM) |
| CFPM-Derivative 1 | KDR | Experimental Value |
| Sorafenib | KDR | Experimental Value |
| Staurosporine (Control) | KDR | Experimental Value |
Tier 3: Confirming the Apoptotic Pathway
To corroborate the findings from the Caspase-Glo® assay and to gain deeper insight into the apoptotic pathway, Western blotting for key apoptosis markers is performed.[10][20] This technique allows for the visualization of specific proteins and their cleavage products, which are indicative of apoptosis.[11][21]
Caption: Key markers in the extrinsic apoptosis pathway.
Experiment 4: Western Blot Analysis of Apoptosis Markers
This protocol will assess the levels of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[11]
Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP
-
Protein Extraction: Treat cells with CFPM-Derivative 1 and Sorafenib as in the caspase assay. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved PARP.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescent (ECL) substrate.[20]
-
Data Analysis: Analyze the intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP. An increase in these cleaved forms compared to the control indicates the induction of apoptosis.[11]
Conclusion and Future Directions
This comprehensive guide outlines a robust, multi-tiered strategy for the initial validation of the anticancer activity of novel this compound derivatives. By comparing a test compound, CFPM-Derivative 1, against a known drug, Sorafenib, researchers can gain valuable insights into its relative potency and potential mechanism of action. Positive results from this in vitro validation pipeline—demonstrated cytotoxicity, apoptosis induction, and specific kinase inhibition—provide a strong rationale for advancing promising compounds to more complex cellular models and subsequent preclinical in vivo studies.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. noblelifesci.com [noblelifesci.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 13. biocompare.com [biocompare.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 16. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist’s Guide: (4-Chloro-3-fluorophenyl)methanamine as a Strategic Alternative to 4-fluorobenzylamine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the trajectory of a synthesis campaign. Substituted benzylamines are foundational building blocks in medicinal chemistry, prized for their ability to introduce a versatile amine functional group and a substituted aromatic ring into a target molecule. 4-Fluorobenzylamine has long been a staple in this regard, valued for the often-beneficial effects of its para-fluoro substituent on metabolic stability and binding interactions.[1][2][3]
This guide provides an in-depth comparison between the conventional 4-fluorobenzylamine and a strategic alternative: (4-Chloro-3-fluorophenyl)methanamine. We will explore how the addition of a chlorine atom and the altered position of the fluorine atom create a reagent with a distinct electronic and steric profile, opening new avenues for molecular design and optimization. This comparison is grounded in physicochemical data, synthetic applications, and mechanistic reasoning to empower chemists to make informed decisions in their synthetic endeavors.
Physicochemical and Structural Profile: A Tale of Two Halogens
At first glance, both molecules share the benzylamine core. However, the di-substituted nature of this compound introduces significant changes to its fundamental properties. The additional chlorine atom not only increases the molecular weight but also modulates the electronic landscape of the aromatic ring.
| Property | 4-fluorobenzylamine | This compound |
| Molecular Formula | C₇H₈FN[1][4] | C₇H₇ClFN[5][6] |
| Molecular Weight | 125.14 g/mol [1][4] | 159.59 g/mol [6] |
| Appearance | Colorless to light yellow liquid[1][4] | Colorless to light yellow/orange liquid[5] |
| Boiling Point | ~183 °C[1][4] | ~216.5 °C (Predicted)[6] |
| Density | ~1.095 g/mL at 25 °C[1][4] | ~1.270 g/cm³ (Predicted)[6] |
| pKa | ~9.01 (Predicted)[4] | ~8.59 (Predicted)[6] |
| CAS Number | 140-75-0[1][4] | 72235-58-6[7] |
The most telling difference lies in the predicted pKa values. The presence of two electron-withdrawing halogens on the ring in this compound is expected to decrease the basicity of the amine group compared to the mono-substituted 4-fluorobenzylamine. This is a direct consequence of the inductive effect, where the electronegative chlorine and fluorine atoms pull electron density away from the benzylamine core. This reduced basicity can have significant implications for reactivity, salt formation, and the overall properties of the final compounds.
Caption: Inductive electron withdrawal from halogen substituents.
Comparative Synthesis: A Case Study in Nucleophilic Substitution
To illustrate the practical implications of choosing one reagent over the other, let's consider a common reaction in medicinal chemistry: the synthesis of a substituted pyrazolo[4,3-d]pyrimidin-7(6H)-one, a scaffold found in various bioactive molecules, including DNA polymerase IIIC inhibitors.[8] The reaction involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring by the benzylamine.
Experimental Protocol
Objective: To compare the reactivity of 4-fluorobenzylamine and this compound in the synthesis of a substituted pyrazolo[4,3-d]pyrimidin-7(6H)-one.
Materials:
-
5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
-
4-fluorobenzylamine
-
This compound
-
tert-Butanol (t-BuOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate reaction vessels, a solution of 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent) in t-BuOH is prepared.
-
To vessel A, add 4-fluorobenzylamine (3 equivalents).
-
To vessel B, add this compound (3 equivalents).[8]
-
Seal both vessels and heat at 100°C for 16 hours.[8]
-
Monitor the reaction progress by LC-MS to check for the consumption of the starting material.
-
Upon completion, cool the reaction mixtures to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude residue by preparative HPLC to yield the desired products.
Caption: Comparative experimental workflow diagram.
Expected Outcomes and Discussion
| Parameter | Pathway A (4-fluorobenzylamine) | Pathway B (this compound) | Rationale |
| Reaction Rate | Potentially faster | Potentially slower | The amine in 4-fluorobenzylamine is more basic/nucleophilic due to less electron-withdrawing substitution, likely leading to a faster reaction rate under identical conditions. |
| Yield | High | Moderate to High (Reported 43.07%)[8] | While the reactivity might be lower, forcing conditions (heat, excess reagent) can still drive the reaction to completion, affording a good yield. |
| Product Properties | Para-fluoro substitution | 3-fluoro, 4-chloro substitution | The resulting products will have distinct lipophilicity, polarity, and potential for different interactions with biological targets. |
Causality Behind Experimental Choices:
-
Excess Reagent (3 equivalents): Using an excess of the benzylamine helps to drive the nucleophilic substitution reaction to completion, especially given that the amine also acts as a base to neutralize the HCl generated in situ.
-
High Temperature (100°C): This provides the necessary activation energy for the nucleophilic aromatic substitution, which can be sluggish, particularly with the less nucleophilic this compound.
-
t-Butanol as Solvent: A high-boiling polar protic solvent is suitable for this type of reaction, facilitating the dissolution of the reactants and stabilizing the charged intermediates in the reaction mechanism.
This self-validating system, where both reactions are run in parallel under identical conditions, allows for a direct and objective comparison of the two reagents' performance.
Strategic Applications in Drug Discovery
The choice between these two building blocks extends beyond simple reactivity and into the strategic design of drug candidates.
4-fluorobenzylamine is a well-established intermediate used in the synthesis of a wide range of pharmaceuticals.[9] Its applications include:
-
Antidepressants and Anti-anxiety Medications: As a key component in molecules targeting neurological pathways.[9][10]
-
Potassium Channel Blockers: Used in the development of drugs for cardiovascular and neurological conditions.[1]
-
PET Radiotracers: The fluorine atom can be substituted with the ¹⁸F isotope, making it invaluable for creating imaging agents for diagnostics.[4][11]
This compound , while less common, has been utilized in highly specific and potent drug candidates:
-
DNA Polymerase IIIC Inhibitors: As a crucial fragment for developing novel antibiotics against Gram-positive bacteria.[8]
-
eIF2B Modulators: Used in the synthesis of compounds that regulate the integrated stress response (ISR) signaling pathway, with potential applications in neurodegenerative diseases, cancer, and metabolic disorders.[8]
The di-substituted pattern of this compound offers distinct advantages for lead optimization. The chlorine atom provides an additional hydrophobic interaction point and can block a potential site of metabolism, while the meta-positioned fluorine can subtly alter the conformation and electronics of the molecule, potentially leading to improved target affinity and selectivity.[2] This specific substitution pattern is a powerful tool for navigating complex structure-activity relationships.
Conclusion: An Expanded Toolkit for the Medicinal Chemist
This compound is not merely a drop-in replacement for 4-fluorobenzylamine but rather a distinct and strategic building block. While its reduced nucleophilicity may require more forcing reaction conditions, the resulting compounds carry a unique halogen substitution pattern that can be leveraged to overcome challenges in drug development, such as metabolic instability or off-target effects.
Choose 4-fluorobenzylamine when:
-
A well-established, predictable reaction profile is desired.
-
The para-fluoro substitution is known to be beneficial for the target.
-
The synthesis requires a more nucleophilic amine for milder reaction conditions.
Consider this compound when:
-
Exploring new chemical space and diversifying a lead series.
-
A different electronic and steric profile is needed to improve potency or selectivity.
-
The additional chlorine atom can serve as a metabolic blocker or a key interaction point with the biological target.
By understanding the nuanced differences in reactivity and the strategic implications of their respective structures, researchers can expand their synthetic toolkit and approach molecular design with greater precision and creativity.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
- 5. CAS 72235-58-6: 4-Chloro-3-fluorobenzylamine | CymitQuimica [cymitquimica.com]
- 6. 4-CHLORO-3-FLUOROBENZYLAMINE | 72235-58-6 [chemicalbook.com]
- 7. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Halogenation in Drug Design: A Comparative Efficacy Analysis of Halobenzylamine-Derived Acetylcholinesterase Inhibitors
Introduction: The Strategic Role of Halogens in Modern Drug Discovery
In the intricate process of drug design and development, the strategic incorporation of halogen atoms into lead compounds is a cornerstone of medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] Among the various halogenated synthons, halobenzylamines serve as versatile building blocks for a multitude of therapeutic agents.
This guide provides an in-depth comparative analysis of the efficacy of drugs synthesized from different halobenzylamines, focusing on a therapeutically significant class: acetylcholinesterase (AChE) inhibitors built upon the N-benzylpiperidine scaffold. This scaffold is the core pharmacophore of Donepezil, a leading FDA-approved drug for the symptomatic treatment of Alzheimer's disease.[4][5][6] By examining how different halogen substitutions (fluorine, chlorine, bromine) on the benzylamine precursor modulate the inhibitory potency against AChE, we can elucidate key structure-activity relationships (SAR) that inform rational drug design.
The Biological Target: Acetylcholinesterase in Cholinergic Signaling
Acetylcholinesterase (AChE) is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8] This hydrolysis terminates the nerve impulse, maintaining physiological control of cholinergic signaling, which is essential for cognitive functions like memory and learning.[8][9] In Alzheimer's disease, a progressive neurodegenerative disorder, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels.[6][10][11] The "cholinergic hypothesis" posits that inhibiting AChE can increase the concentration and duration of ACh in the synapse, thereby compensating for the loss of cholinergic transmission and providing symptomatic relief.[6][12]
Below is a diagram illustrating the mechanism of AChE inhibitors in a cholinergic synapse.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Comparative Efficacy Analysis: The Influence of Halogen Substitution on AChE Inhibition
The potency of N-benzylpiperidine derivatives as AChE inhibitors is highly dependent on the nature and position of substituents on the benzyl ring. Structure-activity relationship (SAR) studies reveal that halogenation can significantly enhance inhibitory activity compared to unsubstituted analogues.[13][14] This enhancement is often attributed to favorable interactions, such as halogen bonding, within the active site of the AChE enzyme.[15]
A review of synthesized N-benzylpyridinium salts, which mimic the core structure of Donepezil, provides compelling quantitative data on the differential effects of various halogens.[13][16] The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies dramatically with the specific halogen and its placement.
| Compound Series | Halogen Substituent (Position) | AChE IC50 (nM)[13] | Potency Relative to Donepezil (IC50 = 14 nM) |
| Indolinone-Benzylpyridinium | 2-Fluoro | 1.25 | ~11.2x More Potent |
| Indolinone-Benzylpyridinium | 2-Bromo | 1.46 | ~9.6x More Potent |
| Indolinone-Benzylpyridinium | Unsubstituted | 47.10 | ~3.4x Less Potent |
| Coumarin-Benzylpyridinium | 4-Chloro | 0.46 | ~30.4x More Potent |
| Coumarin-Benzylpyridinium | Unsubstituted | 0.11 | ~127x More Potent |
| Quinoline-Benzylpyridinium | 2-Fluoro | 21.1 | ~1.5x Less Potent |
| Quinoline-Benzylpyridinium | 4-Fluoro | 15.9 | ~1.1x Less Potent |
Note: IC50 values are sourced from multiple series within the cited literature and are presented for comparative purposes.[13][16] The potency of the unsubstituted parent compound can vary significantly between series.
Expert Analysis of Structure-Activity Relationships:
-
Impact of Halogen Type: The data clearly indicate that both fluorine and bromine at the 2-position (ortho) of the benzyl ring can produce inhibitors significantly more potent than Donepezil.[13] In another series, a 4-chloro (para) substituent also resulted in a highly potent compound.[16] The choice of halogen is context-dependent; in one study, a 2-chloro substituent was more effective than a 2-fluoro substituent, while in another, the opposite was observed, highlighting the nuanced interplay between the halogen, the overall molecular scaffold, and the target's topology.[13][16]
-
Positional Isomerism is Critical: The position of the halogen has a profound effect on activity. For instance, introducing a chlorine atom at the 2- or 3-position of the benzyl group resulted in compounds that were approximately 15-fold more potent than the corresponding 4-chloro substituted analogue in one series.[13][16] This underscores the importance of directional interactions within the AChE binding pocket. A halogen at an optimal position can engage in a critical halogen bond or hydrophobic interaction that anchors the inhibitor, whereas the same halogen at a different position may introduce steric hindrance or be electronically unfavorable for binding.
-
Electron-Withdrawing vs. Donating Properties: Halogens are electron-withdrawing, which alters the electronic distribution of the aromatic ring. This can influence cation-π interactions between the benzyl ring of the inhibitor and aromatic residues like tryptophan (Trp84) in the active site of AChE. The specific electronic modulation required for optimal binding depends on the precise architecture of the rest of the molecule.[5]
Anticipated Effects on Pharmacokinetics
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond, particularly on an aromatic ring, can block cytochrome P450-mediated oxidative metabolism. This generally leads to a longer half-life and improved bioavailability.
-
Lipophilicity and Membrane Permeability: Lipophilicity, a key factor in a drug's ability to cross the blood-brain barrier and reach its central target, increases with the size and polarizability of the halogen atom (F < Cl < Br < I). Therefore, one would predict that moving from a fluoro- to a bromo- or iodo-substituted analogue would increase its lipophilicity. This must be carefully balanced, as excessive lipophilicity can lead to poor solubility, non-specific binding, and increased toxicity.
-
Receptor Binding and Affinity: As demonstrated by the IC50 data, halogenation directly impacts binding affinity. The ability of chlorine, bromine, and iodine to act as halogen bond donors allows for specific, directional interactions with electron-rich pockets (like those formed by carbonyl backbones of amino acids) in the target protein, which can significantly increase binding affinity.[3]
Experimental Methodologies
To rigorously compare the efficacy of novel drug candidates, a standardized set of experimental protocols is essential. The following sections detail the synthesis of the core scaffold and the primary in vitro and in vivo assays used for evaluation.
Representative Synthesis of Halogenated N-Benzylpiperidine Derivatives
The most direct method for synthesizing these compounds is through reductive amination. This involves the reaction of a halogenated benzaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ to the final N-benzylpiperidine product.
Protocol: Synthesis of N-(4-Chlorobenzyl)piperidine
-
Reaction Setup: To a solution of piperidine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-chlorobenzaldehyde (1.0 equivalent).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(4-chlorobenzyl)piperidine.
In Vitro Efficacy: Acetylcholinesterase Inhibition Assay
The most widely accepted method for measuring AChE inhibitory activity is the spectrophotometric assay developed by Ellman.[17][18][19][20]
Protocol: Ellman's Method for Determining IC50 Values
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI). Prepare a 15 mM stock solution in deionized water.
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare a 3 mM stock solution in assay buffer.
-
Enzyme: Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant. Prepare a stock solution (e.g., 1 U/mL) in assay buffer.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of the AChE solution.
-
Add 20 µL of the inhibitor solution at various concentrations (or buffer for the 100% activity control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the 15 mM ATCI solution and 20 µL of the 3 mM DTNB solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy: Workflow for Preclinical Evaluation
After promising in vitro results, the next logical step is to assess the compound's efficacy in a relevant animal model. A common model for testing pro-cognitive drugs is the scopolamine-induced amnesia model in mice, which simulates cholinergic deficit.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. japsonline.com [japsonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Chloro-3-fluorophenyl)methanamine
This document provides essential procedural guidance for the safe handling and disposal of (4-Chloro-3-fluorophenyl)methanamine (CAS No. 72235-58-6), a compound often utilized in the synthesis of advanced pharmaceutical intermediates.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. The procedures outlined herein are grounded in established safety data and regulatory frameworks, designed to provide a self-validating system for managing this hazardous chemical waste.
Hazard Identification and Core Risk Assessment
This compound, also known as 4-chloro-3-fluorobenzylamine, is a corrosive and combustible liquid that demands meticulous handling.[2] Understanding its specific hazards is the foundation of a robust safety and disposal plan. The primary risks are associated with its corrosivity, which can cause severe skin burns and eye damage, and its classification as a halogenated organic compound.
Halogenated organic compounds are subject to stringent environmental regulations due to their potential for persistence and toxicity.[3][4] The U.S. Environmental Protection Agency (EPA) places restrictions on the land disposal of many such chemicals, necessitating specific treatment technologies to ensure their complete destruction.[4][5]
| Hazard Classification | Description | GHS Pictogram | Primary Reference |
| Skin Corrosion/Burns | Causes severe skin burns and eye damage upon contact. |
| GHS05 |
| Combustible Liquid | The material is a combustible liquid. |
| H227 |
Personnel Protection and Safety Measures
To mitigate the risks identified, all handling and disposal operations must be performed with appropriate Personal Protective Equipment (PPE) and engineering controls. The Occupational Safety and Health Administration (OSHA) mandates specific standards for PPE to ensure worker safety.[6]
Engineering Controls: All transfers and manipulations of this compound should be conducted within a certified chemical fume hood to control vapor inhalation. An eyewash station and safety shower must be readily accessible.
| PPE Category | Specification | Regulatory Standard (Example) |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | OSHA 29 CFR 1910.133[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before each use. | Follow manufacturer's breakthrough time data. |
| Body Protection | Flame-retardant laboratory coat or a chemical-resistant suit to prevent skin contact.[7] | N/A |
| Respiratory Protection | If vapors cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | OSHA 29 CFR 1910.134[6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
-
Any this compound that is surplus, expired, or contaminated must be immediately designated as hazardous waste.[8]
-
Collect this waste in a dedicated, compatible container. Do not mix it with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process.[8]
Step 2: Container Selection and Labeling
-
Use a container made of compatible material (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Combustible").[8]
Step 3: Temporary On-Site Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is cool, dry, and well-ventilated.[9]
-
Ensure the storage area is secure and segregated from incompatible materials, such as strong oxidizing agents and strong acids.[7] Keep away from heat, sparks, and open flames.[9]
Step 4: Arranging for Final Disposal
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
The required method of disposal for this compound is high-temperature incineration.[3] This process is necessary to break the stable carbon-fluorine and carbon-chlorine bonds. The incinerator must be equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases (e.g., hydrogen fluoride and hydrogen chloride) that form during thermal decomposition.[3][8][10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to prevent harm.
Spill Cleanup Protocol
-
Evacuate & Secure: Immediately alert personnel in the area and evacuate. Remove all sources of ignition.[7][8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Don PPE: Wear the full PPE specified in Section 2.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[7][8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[8]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] Ingestion can cause severe damage and perforation of delicate tissues.[7]
References
- 1. guidechem.com [guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. capitalresin.com [capitalresin.com]
- 10. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
